5-(3-Aminophenyl)pyridin-2-amine
Description
The exact mass of the compound 5-(3-Aminophenyl)pyridin-2-amine, 95% is 185.095297364 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-Aminophenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Aminophenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-aminophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDYXVNXZIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301043 | |
| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-72-9 | |
| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
5-(3-Aminophenyl)pyridin-2-amine molecular structure and weight
Comprehensive Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 5-(3-Aminophenyl)pyridin-2-amine
As an application scientist bridging the gap between early-stage drug discovery and advanced analytical chemistry, I frequently evaluate bifunctional building blocks that offer both structural predictability and synthetic versatility. 5-(3-Aminophenyl)pyridin-2-amine (CAS: 503536-72-9) is a prime example of such a molecule. By marrying a pyridine ring with an aniline moiety, this compound serves as a critical scaffold in the development of kinase inhibitors and acts as an ideal substrate for hyperpolarized NMR studies[1][2].
This whitepaper deconstructs the physicochemical properties of 5-(3-Aminophenyl)pyridin-2-amine, outlines a self-validating synthetic workflow, and details its mechanistic applications in modern molecular design.
Physicochemical Profiling & Structural Causality
The utility of 5-(3-Aminophenyl)pyridin-2-amine stems directly from its dual-ring architecture, which combines two fundamental components of organic chemistry:
-
The 2-Aminopyridine Core: Pyridine is isosteric with benzene, but the presence of the nitrogen atom makes the ring electron-deficient[1]. The lone pair of electrons on this nitrogen resides in an sp² hybrid orbital, meaning it is not part of the aromatic π-system and remains available to act as a hydrogen-bond acceptor[1]. The addition of the primary amino group (-NH₂) at the 2-position significantly increases the electron density of the pyridine ring, enhancing its reactivity and altering its solubility profile[1].
-
The 3-Aminophenyl Extension: Attached at the 5-position of the pyridine ring, this aniline-derived moiety introduces a secondary reaction site. The basicity of this specific amino group is reduced compared to aliphatic amines because its lone pair is delocalized into the aromatic π-system[1].
Causality in Design: The disparity in nucleophilicity between the two amino groups allows for highly regioselective modifications. Researchers can selectively functionalize the 3-aminophenyl group (e.g., via amidation or urea formation) without requiring complex protecting-group strategies, streamlining the synthesis of complex therapeutic libraries.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-(3-Aminophenyl)pyridin-2-amine |
| CAS Number | 503536-72-9 |
| Molecular Formula | C11H11N3 |
| Molecular Weight | 185.22 - 185.23 g/mol |
| InChI Key | VFIDYXVNXZIHOL-UHFFFAOYSA-N |
| Standard Purity | >95% |
Data compiled from verified supplier specifications[1][3].
Mechanistic Role in Drug Discovery: Kinase Inhibition
In targeted cancer therapy and the treatment of inflammatory diseases, 5-(3-Aminophenyl)pyridin-2-amine is frequently utilized as an intermediate for synthesizing kinase inhibitors, particularly those targeting p38α MAPK[2].
The Hinge-Binding Pharmacophore: The 2-aminopyridine motif is a privileged structure in kinase drug discovery. It acts as a bidentate hydrogen-bonding system. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region backbone (e.g., the NH of Met109 in p38α), while the 2-amino group donates a hydrogen bond to the adjacent backbone carbonyl. Meanwhile, the 3-aminophenyl group projects outward into the solvent-exposed region or an adjacent hydrophobic pocket, providing a critical attachment point to build out the molecule for enhanced target selectivity[2].
p38 MAPK signaling and targeted intervention by 2-aminopyridine-derived inhibitors.
Self-Validating Synthetic Protocol
To construct the 5-(3-aminophenyl)pyridin-2-amine skeleton from simpler starting materials, we employ a two-phase direct synthesis strategy. This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) and post-reaction fingerprinting to guarantee structural integrity[1][2].
Phase 1: Suzuki-Miyaura Cross-Coupling Causality of Method: The Suzuki-Miyaura framework is chosen because boronic acids are environmentally benign, and the reaction perfectly tolerates the unprotected primary amine on the pyridine ring, eliminating inefficient protection/deprotection steps[2].
-
Preparation: Charge a reaction vessel with 5-bromo-2-aminopyridine (1.0 eq) and 3-nitrophenylboronic acid (1.1 eq).
-
Catalysis: Introduce a palladium catalyst (e.g., Pd(PPh3)4) and a mild base (e.g., Na2CO3) in a degassed 1,4-dioxane/water mixture.
-
Reaction: Heat to 90°C under an inert argon atmosphere for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The coupling phase is validated when the starting mass (m/z 173/175) is entirely replaced by the intermediate mass (m/z 216 for 5-(3-nitrophenyl)pyridin-2-amine).
Phase 2: Catalytic Reduction Causality of Method: Palladium on carbon (Pd/C) with hydrogen gas is selected to provide rapid, clean conversion of the nitro group to an amine without over-reducing the aromatic rings[1]. 5. Reduction: Dissolve the isolated intermediate in ethanol. Add 10% Pd/C (0.1 eq). 6. Hydrogenation: Stir vigorously under a balloon of H₂ gas at room temperature until hydrogen uptake ceases. 7. Validation & Fingerprinting: Filter the catalyst through Celite and concentrate the filtrate. Validate the final product via Electron Ionization Mass Spectrometry (EI-MS). The system is self-validated by observing the molecular ion at m/z 185.2 and the characteristic α-cleavage fragmentation—specifically, the loss of HCN (m/z 27) from the 2-aminopyridine moiety, which serves as an absolute structural fingerprint[1].
Self-validating synthetic workflow for 5-(3-Aminophenyl)pyridin-2-amine.
Advanced Analytical Utility: SABRE NMR Polarization
Beyond synthesis, 5-(3-Aminophenyl)pyridin-2-amine is a highly valuable substrate for advanced analytical techniques, specifically Signal Amplification by Reversible Exchange (SABRE) [1].
Standard Nuclear Magnetic Resonance (NMR) spectroscopy often suffers from low sensitivity due to the low natural abundance of active nuclei and small population differences across spin states. SABRE is a non-hydrogenative hyperpolarization method that overcomes this limitation[1].
Mechanistic Causality: The SABRE process relies on the reversible binding of both parahydrogen (p-H₂) and the target substrate to an Iridium transition-metal catalyst. Because 5-(3-Aminophenyl)pyridin-2-amine possesses a sterically accessible pyridine nitrogen and two amine groups, it acts as a prime target for this temporary coordination[1][2]. While bound to the catalyst, the scalar coupling network facilitates the transfer of nuclear spin order from the parahydrogen directly to the ¹H and ¹⁵N nuclei of the compound. Upon dissociation, the free molecule exhibits vastly increased NMR polarization, allowing for rapid, high-resolution structural analysis at extremely low concentrations[2].
SABRE NMR polarization transfer mechanism utilizing an Iridium catalyst.
References
- Benchchem. "5-(3-Aminophenyl)pyridin-2-amine Structure, Properties, and Synthesis." Benchchem Product Database.
- Key Organics. "5-(3-AMINOPHENYL)PYRIDIN-2-AMINE (CS-42385)." Key Organics Building Blocks.
- Benchchem. "5-(3-Aminophenyl)pyridin-2-amine Applications in Kinase Inhibition and SABRE." Benchchem Advanced Research.
Sources
Biological Activity and Therapeutic Potential of the 5-(3-Aminophenyl)pyridin-2-amine Scaffold
Executive Summary
In contemporary medicinal chemistry, the 5-(3-Aminophenyl)pyridin-2-amine scaffold (CAS: 503536-72-9) has emerged as a "privileged" structural framework . By marrying an electron-deficient pyridine ring with an electron-rich aniline moiety, this biaryl compound serves as a highly versatile pharmacophore. Its primary utility lies in its ability to act as a foundational building block for ATP-competitive kinase inhibitors, most notably targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in chronic inflammation, oncology, and neurodegenerative diseases .
This technical guide dissects the structural biology, synthetic methodologies, and biological evaluation protocols required to leverage this scaffold in modern drug discovery.
Structural Biology & Pharmacophore Logic
The biological activity of the 5-(3-Aminophenyl)pyridin-2-amine core is dictated by its precise spatial geometry when interacting with the ATP-binding pocket of kinases.
-
The Pyridine Ring (Hinge Binder): The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK). The 2-amino group acts as a supplementary hydrogen bond donor.
-
The 3-Aminophenyl Ring (Hydrophobic Probe): The phenyl ring projects into the hydrophobic pocket (Pocket II) adjacent to the ATP-binding site.
-
Functionalization Vectors: The amino group on the phenyl ring provides a synthetic handle. Converting this amine into a urea or amide allows the molecule to extend further into solvent-exposed channels or interact with the DFG-in/out motifs, drastically improving target affinity and residence time .
Logical relationship between the scaffold pharmacophores and kinase pocket.
Synthetic Methodologies
To construct the 5-(3-Aminophenyl)pyridin-2-amine core, researchers typically employ a transition-metal-catalyzed cross-coupling strategy followed by nitro reduction .
Step-by-step synthetic workflow for the 5-(3-Aminophenyl)pyridin-2-amine core.
Protocol 1: Step-by-Step Synthesis of the Scaffold
Objective: Construct the biaryl scaffold via C-C bond formation followed by nitro reduction. Self-Validation System: LC-MS monitoring ensures intermediate formation; HRMS/NMR confirms final product identity and purity (>95% required for biological assays).
-
Suzuki-Miyaura Coupling: Combine 5-bromo-2-aminopyridine (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: The Suzuki-Miyaura coupling is selected because of its mild conditions and high tolerance for unprotected amino and nitro groups, avoiding the need for complex protection/deprotection steps.
-
Reaction & Monitoring: Heat to 90°C under nitrogen for 12 hours. Monitor via LC-MS until the bromopyridine is fully consumed.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the intermediate 5-(3-nitrophenyl)pyridin-2-amine.
-
Nitro Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) at room temperature. Causality: Catalytic hydrogenation is chosen over metal/acid reductions (like SnCl₂) to prevent heavy metal contamination, which can cause false positives in downstream enzymatic assays.
-
Final Isolation: Filter through Celite to remove the catalyst, concentrate, and recrystallize to obtain pure 5-(3-Aminophenyl)pyridin-2-amine.
Biological Activity & Kinase Inhibition Profiling
Derivatives built upon the aminopyridine scaffold exhibit potent biological activity. A prime example is the clinical candidate VX-702 , an orally available, aminopyridine-based inhibitor of p38 MAPK . By functionalizing the aniline amine into a urea linkage, compounds achieve nanomolar affinity. Furthermore, integration of the pyridinyl pharmacophore into other scaffolds (e.g., MW01-2-069A-SRM) has been shown to suppress brain proinflammatory cytokine up-regulation in Alzheimer's disease models .
Quantitative Data: Binding Affinities of Aminopyridine Derivatives
| Compound / Derivative | Target Kinase | Binding Affinity (Kd) / IC₅₀ | Key Structural Modification |
| VX-702 | p38α MAPK | Kd = 3.7 nM | Aminopyridine core linked via urea to 2,6-difluorophenyl |
| VX-702 | p38β MAPK | Kd = 17.0 nM | Aminopyridine core linked via urea to 2,6-difluorophenyl |
| MW01-2-069A-SRM | p38α MAPK | IC₅₀ = 0.8 µM | Pyridinyl pharmacophore integrated into a pyridazine scaffold |
| Unfunctionalized Scaffold | p38α MAPK | > 10 µM | Lacks hydrophobic pocket extension; serves only as a baseline |
Protocol 2: In Vitro p38α MAPK ADP-Glo Kinase Assay
Objective: Quantify the IC₅₀ of synthesized aminopyridine derivatives against p38α MAPK. Self-Validation System: Calculate the Z'-factor using a known inhibitor (e.g., VX-702) as a positive control and DMSO as a negative control. A Z'-factor > 0.5 validates the assay's statistical reliability.
-
Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme & Substrate Incubation: Mix recombinant human p38α MAPK (10 ng/well) with the substrate (e.g., Myelin Basic Protein, MBP) in a 384-well plate.
-
Inhibitor Addition: Add the aminopyridine derivative in a 10-point dose-response dilution (ranging from 10 µM to 0.1 nM) in DMSO. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for p38α (~10-20 µM). Causality: Running the assay at the ATP Kₘ ensures maximum sensitivity for detecting ATP-competitive inhibitors, accurately reflecting physiological competition. Incubate for 60 minutes at room temperature.
-
ADP-Glo Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Next, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (30 min incubation). Causality: The ADP-Glo assay is chosen over traditional radiometric assays because it provides a safe, highly sensitive, homogenous luminescent readout that directly quantifies ATP depletion.
-
Data Analysis: Read luminescence using a microplate reader. Plot the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.
Advanced Applications: SABRE NMR Hyperpolarization
Beyond drug discovery, the 5-(3-Aminophenyl)pyridin-2-amine scaffold is highly valuable in analytical chemistry. Because it contains a nitrogen heterocycle (pyridine), it is a prime target for Signal Amplification by Reversible Exchange (SABRE) .
The SABRE process utilizes parahydrogen (p-H₂) and an iridium catalyst. The temporary, reversible binding of the pyridine nitrogen to the catalyst facilitates the transfer of nuclear spin order from p-H₂ to the target molecule. This vastly increases the polarization of its NMR-active nuclei (¹H and ¹⁵N), allowing researchers to achieve signal enhancements of several orders of magnitude, which is critical for real-time structural elucidation and metabolic tracking.
References
-
Munoz L, et al. "A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model." Journal of Neuroinflammation. 2007;4:21. URL:[Link]
-
Cellagen Technology. "VX-702 | P38 MAPK inhibitor." Cellagen Technology. URL:[Link]
potential therapeutic targets of aminopyridine derivatives
Unlocking the Polypharmacology of Aminopyridine Derivatives: A Technical Guide to Emerging Therapeutic Targets
Executive Summary
Historically, aminopyridines have been pigeonholed as simple, broad-spectrum voltage-gated potassium (Kv) channel blockers used primarily for symptomatic relief in demyelinating diseases. However, recent advances in medicinal chemistry have revealed the aminopyridine scaffold—particularly 2-aminopyridine and 3-aminopyridine derivatives—as a highly privileged pharmacophore. By acting as a versatile hinge-binding motif, these derivatives are unlocking new therapeutic targets across both neurology and oncology, ranging from mutant-resistant receptor tyrosine kinases (RTKs) to epigenetic modulators.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind these emerging targets, summarize key quantitative data, and provide self-validating experimental workflows for researchers evaluating novel aminopyridine analogs.
The Pharmacophore: Divergent Therapeutic Pathways
The structural simplicity of the aminopyridine ring belies its target versatility. The position of the exocyclic amine dictates its primary biological trajectory:
-
4-Aminopyridines and 3-Aminopyridines: Primarily act as pore-blockers for Kv channels. Their basicity and lipophilicity govern blood-brain barrier (BBB) penetrance and target residence time.
-
2-Aminopyridines: Serve as ideal ATP-competitive kinase inhibitors. The pyridine nitrogen and the exocyclic amine form a highly stable bidentate hydrogen bond donor/acceptor pair with the backbone amides of the kinase hinge region.
Divergent therapeutic pathways of aminopyridine derivatives in neurology and oncology.
Neurological Targets: Precision Kv Channel Blockade
In healthy myelinated axons, Kv1.1 and Kv1.2 channels are sequestered beneath the myelin sheath at the juxtaparanodal regions. Following demyelination (such as in Multiple Sclerosis), these channels become exposed and redistribute along the axon, leading to the leakage of potassium currents and subsequent action potential failure[1].
While 4-aminopyridine (4-AP) is FDA-approved to block these exposed channels and restore conduction, its narrow therapeutic index and dose-limiting CNS toxicity (seizures) necessitate the development of safer derivatives.
-
4-Methyl-3-aminopyridine (4Me3AP): By introducing a methyl group, researchers have decreased the basicity (pKa) and increased the lipophilicity (logD) of the molecule. This causality is critical: the increased lipophilicity allows for smoother BBB penetration without massive peak plasma spikes, resulting in a longer half-life and significantly lower acute toxicity ( LD50 = 29.3 mg/kg) compared to 4-AP ( LD50 = 12.7 mg/kg)[2][3].
-
4-Aminopyridine-3-methanol (4-AP-3-MeOH): This fast-acting derivative restores impulse conduction in demyelinated spinal cords without compromising the axon's ability to follow high-frequency stimuli, thereby widening the therapeutic window[4].
Oncological Targets: Kinase and Epigenetic Polypharmacology
The 2-aminopyridine core is a cornerstone in modern rational drug design for oncology, primarily due to its geometric compatibility with the ATP-binding pocket of kinases.
Overcoming Solvent-Front Mutations (ROS1 & ALK) First-generation inhibitors like Crizotinib fail when tumors acquire solvent-front mutations (e.g., ROS1 G2032R and ALK G1202R), where a bulky arginine residue causes severe steric clashes with the drug. Novel 2-aminopyridine derivatives engineered with spiro-cyclic groups (e.g., Compound C01) bypass this resistance. Molecular dynamics simulations confirm that the spiro group minimizes steric hindrance with the mutated arginine, yielding an IC50 of 42.3 nM against the highly refractory CD74-ROS1 G2032R mutant (a 30-fold improvement over Crizotinib)[5][6].
Tropomyosin Receptor Kinase (TRK) and c-Met Inhibition Aminopyridine and aminopyrimidine derivatives have demonstrated exceptional potency against TRKA, a target implicated in various gene-fusion cancers. Specific derivatives (e.g., Compound C3) achieve IC50 values as low as 6.5 nM while maintaining favorable liver microsomal stability[7]. Similarly, 3D-QSAR and molecular docking studies reveal that 2-aminopyridines act as potent Type I c-Met inhibitors by forming critical electrostatic and hydrogen bond interactions with key residues like Tyr1230 and Arg1208[8].
CDK/HDAC Dual Inhibitors To combat tumor drug resistance, researchers are synthesizing chimeric molecules. By appending a zinc-binding group (ZBG)—such as a hydroxamic acid or hydrazide—to a 2-aminopyridine core (which targets Cyclin-Dependent Kinases, CDKs), dual CDK/HDAC inhibitors are generated. For instance, hydrazide-based 2-aminopyridine derivatives exhibit potent HDAC1/3 inhibition ( IC50 = 14.7 nM) while maintaining CDK9 suppression, offering a synergistic blockade of tumor transcription and epigenetic dysregulation[9].
Quantitative Target Landscape
The following table synthesizes the quantitative performance of next-generation aminopyridine derivatives against their validated targets.
| Derivative / Compound | Primary Target(s) | Disease Model / Indication | Key Quantitative Metric |
| 4-Aminopyridine (4-AP) | Kv1.x, Kv2.2 channels | Multiple Sclerosis | LD50 = 12.7 mg/kg (Mice)[2] |
| 4-Methyl-3-aminopyridine | Kv channels | Demyelinating diseases | LD50 = 29.3 mg/kg (Mice)[2] |
| Spiro-2-aminopyridine (C01) | ROS1 (G2032R), ALK (G1202R) | Crizotinib-resistant NSCLC | IC50 = 42.3 nM (ROS1 mutant)[5] |
| Aminopyrimidine (C3) | TRKA | TRK-fusion cancers | IC50 = 6.5 nM[7] |
| Chimeric Hydrazide (9e) | HDAC1/3 & CDK9 | Refractory Solid Tumors | IC50 = 14.7 nM (HDAC3)[9] |
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific parameters are chosen.
Protocol A: TR-FRET Kinase Inhibition Assay (For 2-Aminopyridines)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling because the time-delay measurement eliminates auto-fluorescence interference from the aminopyridine compounds themselves.
Step-by-step workflow for TR-FRET based kinase inhibition profiling.
Step-by-Step Methodology:
-
ATP Km Determination: Before testing the inhibitor, determine the apparent Michaelis constant ( Km ) for ATP for the specific kinase (e.g., ROS1 G2032R). Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to competitive inhibitors (like 2-aminopyridines) without artificially inflating or deflating the IC50 .
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the aminopyridine derivative in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent enzyme denaturation).
-
Kinase Reaction: Add the recombinant kinase and the specific biotinylated peptide substrate. Initiate the reaction by adding ATP (at the predetermined Km ). Incubate at room temperature for 60 minutes.
-
Detection Phase: Stop the reaction by adding EDTA (to chelate Mg2+ required for kinase activity). Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the emission ratio (665/615). Self-Validation: Include Staurosporine as a positive control plate-to-plate to verify assay performance and calculate the Z'-factor ( Z′>0.5 is required for validation).
Protocol B: Automated Patch-Clamp Electrophysiology (For Kv Blockers)
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the target channel (e.g., Kv1.2 or Kv2.2). Harvest cells to achieve a single-cell suspension.
-
Voltage Protocol: Hold the cell membrane potential at -80 mV. Apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms. Causality: Holding at -80 mV ensures that the majority of Kv channels are in the closed, resting state prior to depolarization, allowing for accurate measurement of peak outward K+ current upon activation.
-
Compound Application: Perfuse the aminopyridine derivative (e.g., 4Me3AP) extracellularly. Measure the steady-state fractional block at each concentration.
-
Data Analysis: Plot the normalized tail currents against compound concentration to derive the IC50 .
References
- Neuroprotective Properties of 4-Aminopyridine Neurology Neuroimmunology & Neuroinflamm
- 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system bioRxiv
- Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors PubMed (Arch Pharm)
- Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis PubMed (Exp Neurol)
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Journal of Medicinal Chemistry - ACS Public
- Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R PMC / Taylor & Francis
- Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches MDPI
Sources
- 1. neurology.org [neurology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. | bioRxiv [biorxiv.org]
- 4. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Elucidating the Pharmacophore of 5-(3-aminophenyl)pyridin-2-ol
Foreword: From Molecular Scaffold to Pharmacophoric Blueprint
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a lead candidate is both an art and a science. It demands a deep understanding of molecular interactions and a strategic approach to navigating the vastness of chemical space. The compound 5-(3-aminophenyl)pyridin-2-ol represents a quintessential starting point—a "privileged" scaffold that combines the structural motifs of aniline and pyridinol.[1][2] This guide eschews a conventional, rigid template to instead provide a dynamic, logic-driven framework for dissecting this molecule. We will explore its essential chemical features, hypothesize its potential as a kinase inhibitor based on its structure, and lay out a comprehensive, field-proven workflow for developing a robust pharmacophore model. This document is designed for the hands-on researcher, offering not just protocols, but the strategic reasoning that underpins them.
Section 1: Deconstructing the Core Moiety: 5-(3-aminophenyl)pyridin-2-ol
Before any computational analysis can begin, a thorough understanding of the subject molecule is paramount. Its structure is not merely an arrangement of atoms but a collection of functional and electronic properties that dictate its potential biological interactions.
Structural and Tautomeric Considerations
The molecule's IUPAC name, 5-(3-aminophenyl)pyridin-2(1H)-one, immediately highlights a critical feature: tautomerism.[3] The pyridinol (-OH) form exists in equilibrium with its pyridone (=O) tautomer. This equilibrium is not a trivial detail; it fundamentally alters the hydrogen bonding capabilities of the pyridine ring. The pyridinol form presents a hydrogen bond donor (HBD), while the pyridone form offers a hydrogen bond acceptor (HBA). Any credible pharmacophore model must account for both possibilities, as the protein binding pocket environment can selectively stabilize one form over the other.
Caption: Tautomeric equilibrium of the pyridinol and pyridone forms.
Intrinsic Pharmacophoric Features
Based on its constituent functional groups, we can perform an initial, manual annotation of potential pharmacophore features:
-
Hydrogen Bond Donors (HBD): The primary amine (-NH2) on the phenyl ring and the hydroxyl (-OH) group of the pyridinol tautomer.
-
Hydrogen Bond Acceptors (HBA): The nitrogen atom within the pyridine ring and the carbonyl oxygen (=O) of the pyridone tautomer.
-
Aromatic Rings (AR): Both the phenyl and pyridine rings can engage in π-π stacking or hydrophobic interactions.
-
Positive Ionizable (PI): The primary amine can be protonated under physiological pH, offering a potential ionic interaction point.
This initial assessment provides the foundational elements for building a more sophisticated 3D pharmacophore model. The pyridine scaffold is a well-established component of many protein kinase inhibitors, which often bind in the ATP pocket.[4][5][6] This precedent allows us to hypothesize that 5-(3-aminophenyl)pyridin-2-ol could target this enzyme class, guiding our modeling strategy.
Section 2: The Pharmacophore Modeling Workflow: A Self-Validating System
Pharmacophore modeling serves to distill complex molecular information into a 3D query of essential interaction features. This query can then be used to screen vast compound libraries for molecules that fit the required geometric and chemical constraints, a process far more efficient than brute-force docking.[7][8]
We will proceed with a ligand-based approach, which is applicable when a set of active molecules is known but a high-resolution crystal structure of the target is unavailable.[4] This methodology is structured to be self-validating, incorporating rigorous checks to ensure the resulting model is predictive, not merely descriptive.
Caption: A validated workflow for ligand-based pharmacophore modeling.
Experimental Protocol: Ligand-Based Pharmacophore Generation
This protocol outlines the critical steps for developing and validating a pharmacophore model using a platform like Schrödinger Maestro, MOE, or Discovery Studio.[5]
Objective: To generate a 3D pharmacophore hypothesis that captures the essential features for the biological activity of a set of ligands containing the 5-(3-aminophenyl)pyridin-2-ol scaffold.
Methodology:
-
Training Set Preparation:
-
Rationale: The quality of the model is directly dependent on the quality of the input data. A good training set should contain structurally diverse compounds with a significant range of biological activities (ideally spanning several orders of magnitude).[9]
-
Action: Select 15-20 active compounds that share the core scaffold but have varied peripheral substitutions. Ensure their IC50 or Ki values are accurately reported. Include a few highly active and several moderately active compounds.
-
-
Conformational Analysis:
-
Rationale: Molecules are not static. A ligand's bioactive conformation (how it sits in the binding pocket) may not be its lowest energy state. Therefore, a comprehensive search of conformational space is required to ensure the bioactive pose is represented.
-
Action: For each molecule in the training set, generate a set of low-energy conformers (e.g., using a Monte Carlo or systematic search algorithm). Typically, a maximum of 255 conformers per molecule is sufficient, with an energy window of ~10 kcal/mol above the global minimum.
-
-
Hypothesis Generation (e.g., using Catalyst/HipHop or PHASE):
-
Rationale: This step identifies common pharmacophore features that are shared across the most active compounds in their respective low-energy conformations. The algorithm aligns the molecules to maximize the overlap of these features.
-
Action: Define the feature types to be considered (HBD, HBA, AR, HY, PI). The software will generate a series of hypotheses, each a unique combination of features in a specific 3D arrangement. These hypotheses are scored based on how well they map to the active molecules and avoid mapping to inactive ones.
-
-
Model Validation:
-
Rationale: A model that only describes the training set is of little value. It must be able to predict the activity of compounds it has not seen before and distinguish true actives from inactive "decoy" molecules. This is the most critical, trust-building step.
-
Action:
-
Test Set Validation: Withhold a separate set of known active compounds (not used in training). The validated model should be able to identify these as active and predict their activity with a high correlation coefficient.[9]
-
Decoy Set Screening: Create a large set of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies (decoys). A robust pharmacophore model should retrieve a high percentage of the known actives while rejecting the vast majority of decoys.
-
-
Section 3: A Hypothetical Pharmacophore Model for Kinase Inhibition
Drawing from extensive literature on kinase inhibitors, a common pharmacophore pattern involves interactions with the hinge region of the ATP binding site.[4][6][10] Typically, this involves one or two hydrogen bonds. The 5-(3-aminophenyl)pyridin-2-ol scaffold is well-suited to meet these requirements.
Based on this precedent, we can propose a hypothetical pharmacophore model.
Caption: A hypothetical 4-feature pharmacophore model for kinase inhibition.
Quantitative Pharmacophore Data
The diagram above is a qualitative representation. A functional pharmacophore model is defined by precise geometric constraints.
| Feature 1 | Feature 2 | Distance (Å) | Angle (°) | Description |
| HBD | HBA | 2.8 - 3.5 | N/A | Represents a key interaction, likely with the kinase hinge region, from the pyridinol/amine moiety. |
| HBA | AR1 | 4.5 - 5.5 | 150-170 | Orients the first aromatic ring (e.g., pyridine) relative to the hinge-binding element. |
| AR1 | AR2 | 3.8 - 4.5 | 110-130 | Defines the spatial relationship between the two aromatic rings, crucial for fitting into the binding pocket. |
This data is illustrative and would be refined by the hypothesis generation software based on the training set.
Section 4: Application in Virtual Screening and Lead Optimization
The ultimate purpose of a pharmacophore model is its application in discovering and refining new chemical entities.
-
Virtual Screening: The validated pharmacophore model serves as a 3D query to rapidly screen large corporate or commercial databases (e.g., ZINC, Enamine). Molecules that match the pharmacophoric constraints are identified as "hits." This process can filter millions of compounds down to a few thousand in a matter of hours, dramatically enriching the hit rate for subsequent, more resource-intensive biological assays.[11]
-
Lead Optimization: For a known active compound, the pharmacophore model can guide synthetic chemistry efforts. By understanding which features are essential for activity, chemists can focus on modifications that enhance potency or improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the key binding interactions. For example, if the model indicates a hydrophobic pocket is nearby, a methyl or ethyl group could be added to an aromatic ring to improve potency.
Conclusion
The exploration of 5-(3-aminophenyl)pyridin-2-ol through the lens of pharmacophore modeling provides a powerful blueprint for rational drug design. By systematically deconstructing the molecule's intrinsic features, applying a rigorous and self-validating computational workflow, and leveraging established knowledge of its potential target class, we can transform a simple scaffold into a highly effective tool for discovery. This guide demonstrates a methodology that prioritizes scientific integrity and strategic insight, ensuring that the resulting pharmacophore model is not just a computational artifact, but a reliable and predictive guide for the development of next-generation therapeutics.
References
-
Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology. Available at: [Link]
-
Luo, J., Li, L. L., He, G. Y., Li, Y., Wei, Y. Q., & Chen, L. J. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Chemical Information and Modeling. Available at: [Link]
-
Starosyla, S., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. ResearchGate. Available at: [Link]
-
Tuccinardi, T., et al. (2021). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Omega. Available at: [Link]
-
Marriott, D. H., et al. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction. Available at: [Link]
-
Liu, X., et al. (2010). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLoS ONE. Available at: [Link]
-
Bharatham, K., Bharatham, N., & Lee, K. W. (2007). Pharmacophore modeling for protein tyrosine phosphatase 1B inhibitors. Archives of Pharmacal Research. Available at: [Link]
Sources
- 1. 5-(3-Aminophenyl)pyridin-2-ol | 1111115-30-0 | Benchchem [benchchem.com]
- 2. 5-(3-Aminophenyl)pyridin-2-amine | 503536-72-9 | Benchchem [benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacophore modeling for protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Aminopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding allow for potent and selective interactions with a wide range of biological targets.[1] This guide provides an in-depth exploration of the synthesis and characterization of novel aminopyridine derivatives. It moves beyond a simple recitation of methods to explain the underlying principles and causality behind experimental choices. We will traverse classical and modern synthetic methodologies, from the venerable Chichibabin reaction to the versatile transition-metal-catalyzed cross-coupling reactions that have revolutionized C-N bond formation.[4][5] Furthermore, this document details a systematic approach to the structural elucidation and purity confirmation of these novel compounds, employing a suite of spectroscopic and crystallographic techniques. The protocols and workflows herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers at the forefront of chemical innovation.
Introduction: The Enduring Significance of the Aminopyridine Core
Aminopyridines, existing as three primary isomers (2-amino, 3-amino, and 4-aminopyridine), are privileged heterocyclic motifs.[6] Their derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-cancer, and antiviral properties.[3][7] Marketed drugs such as Piroxicam (anti-inflammatory) and Dalfampridine (used to treat multiple sclerosis) underscore the therapeutic relevance of this chemical class.[3][6][8]
The synthetic challenge lies in the precise control of regioselectivity and the introduction of diverse substituents onto the pyridine ring or the amino group. The pyridine ring is inherently electron-deficient, which passivates it towards classical electrophilic aromatic substitution, typically directing substituents to the 3- and 5-positions.[5] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, a property exploited in many synthetic strategies.[5] This guide focuses on robust and adaptable methods designed to overcome these challenges and enable the rational design of novel, functionalized aminopyridine compounds.
Synthetic Strategies: From Classical Amination to Modern Cross-Coupling
The synthesis of aminopyridine derivatives has evolved significantly. While classical methods remain relevant, modern transition-metal-catalyzed reactions offer unparalleled scope and functional group tolerance. The choice of a synthetic route is dictated by the desired substitution pattern, the nature of the available starting materials, and the chemical functionalities that must be preserved in the target molecule.
The Chichibabin Reaction: Direct Nucleophilic Amination
First reported in 1914 by Aleksei Chichibabin, this reaction is a direct method for producing 2-aminopyridine derivatives by treating pyridine with sodium amide (NaNH₂).[5][9][10]
-
Mechanism & Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism.[11] The powerful nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring.[5] This forms a negatively charged σ-complex (a Meisenheimer-like adduct), which subsequently rearomatizes by eliminating a hydride ion (H⁻).[11] The liberated hydride then reacts with an available proton source, often the newly formed aminopyridine product or ammonia generated in situ, to produce hydrogen gas, driving the reaction forward.[11]
-
Causality in Experimental Choice: The Chichibabin reaction is favored for its atom economy and use of inexpensive reagents. It is most effective for unsubstituted or simply substituted pyridines. The choice of solvent (typically inert and high-boiling like toluene or xylene) is critical to reach the required reaction temperatures.[9] A key insight is that the reaction often works better with less pure sodium amide, suggesting a catalytic role for impurities.[9] However, its utility is limited by harsh reaction conditions and a narrow substrate scope; substituents that block the 2- and 6-positions can lead to amination at the 4-position, albeit often in lower yields.[9]
Transition-Metal-Catalyzed C-N Cross-Coupling: A Paradigm Shift
The advent of transition-metal catalysis has transformed the synthesis of arylamines, including aminopyridines. These methods create C-N bonds by coupling an amine with a halo- or triflyloxy-pyridine, offering mild conditions and broad functional group tolerance.[12][13]
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for C-N bond formation.[12][14] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[14]
-
Mechanism & Rationale: The catalytic cycle typically begins with the oxidative addition of the halo-pyridine to a Pd(0) complex.[14] The amine then coordinates to the resulting Pd(II) complex. A base deprotonates the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to yield the desired aminopyridine product and regenerate the Pd(0) catalyst.[14]
-
Causality in Experimental Choice:
-
Catalyst/Ligand: The success of the reaction is critically dependent on the choice of the phosphine ligand. Bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) are essential. They promote the reductive elimination step, prevent the formation of inactive catalyst complexes, and inhibit side reactions like β-hydride elimination.[4][14] The pyridine nitrogen itself can chelate to the palladium center, inhibiting catalysis; specially designed bidentate ligands can overcome this issue.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][12] The choice of base can significantly impact reaction rates and yields.
-
Solvent: Anhydrous, aprotic polar solvents like toluene or THF are typical, as they solubilize the reactants and catalyst complex without interfering with the reaction.[4] For volatile amines, the reaction can be effectively conducted in sealed tubes to maintain the concentration of the nucleophile.[16][17]
-
The Ullmann condensation is a classical copper-promoted reaction for forming C-N bonds.[18] The related Goldberg reaction specifically refers to the amination of aryl halides.[18][19]
-
Mechanism & Rationale: While mechanistically complex, the reaction is believed to involve the formation of a copper(I) amide species which then reacts with the aryl halide. Modern protocols often use a copper(I) salt (e.g., CuI) as the catalyst in the presence of a ligand, such as 1,10-phenanthroline or a diamine.[19][20]
-
Causality in Experimental Choice: Ullmann-type reactions are often more economical than their palladium-catalyzed counterparts.[19] However, they traditionally required harsh conditions—high temperatures and polar aprotic solvents like DMF or NMP.[18] Modern ligand-accelerated protocols have enabled milder conditions.[21] This method can be advantageous for specific substrates where palladium catalysis is problematic and is a valuable alternative in the synthetic chemist's toolkit. Microwave-assisted Ullmann condensations have also been shown to be highly efficient, significantly reducing reaction times.[22][23]
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[24] This strategy is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity.[24][25] For example, substituted 2-aminopyridines can be synthesized in a one-pot reaction from enaminones, malononitrile, and various primary amines, often under solvent-free conditions.[7][24]
Characterization and Structural Elucidation: A Self-Validating Workflow
The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and assess its purity. A multi-technique approach is essential for an unambiguous assignment.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For aminopyridines, characteristic signals appear in the aromatic region (typically δ 6.5-8.5 ppm), with chemical shifts and coupling constants providing definitive information about the substitution pattern. The amino protons (-NH₂) often appear as a broad singlet.[26]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The carbon atoms of the pyridine ring typically resonate between δ 100-160 ppm.[27]
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[28]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule.[29] Key vibrational bands for aminopyridines include N-H stretching of the amino group (~3300-3500 cm⁻¹) and C=C/C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹).[6][29]
-
UV-Visible Spectroscopy: This technique probes the electronic transitions within the molecule, particularly the π-π* and n-π* transitions of the aromatic system.[29]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[30][31] Obtaining high-quality crystals is often the rate-limiting step but provides an unparalleled level of structural detail crucial for understanding structure-activity relationships.[32][33] Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline form of the material.[34]
Workflow for Synthesis and Characterization
A logical and self-validating workflow is paramount to ensure the integrity of the research. The process begins with the synthesis, followed by purification and comprehensive analysis.
Caption: A logical workflow for the synthesis and characterization of novel aminopyridine compounds.
Key Experimental Protocols
The following protocols are representative examples designed to be robust and adaptable.
Protocol 1: Synthesis of an N-Aryl-2-Aminopyridine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of a 2-bromopyridine with a primary amine.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Aryl Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere: Add the Pd₂(dba)₃, RuPhos, and NaOt-Bu to an oven-dried Schlenk tube or sealed tube.[16] The vessel is evacuated and backfilled with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine, the aryl amine, and anhydrous toluene via syringe.[4]
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-aminopyridine.[14]
Protocol 2: General Procedure for Compound Characterization
This protocol outlines the standard sequence of analyses performed on the purified product from Protocol 1.
-
¹H NMR Spectroscopy:
-
Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of both the pyridine and aryl fragments and their correct connectivity.[29]
-
-
¹³C NMR Spectroscopy:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Correlate the number of signals with the number of unique carbons in the proposed structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI or APCI source to obtain the exact mass of the molecular ion ([M+H]⁺).
-
Confirm that the measured mass corresponds to the calculated mass for the desired molecular formula within a 5 ppm error margin.
-
-
FT-IR Spectroscopy:
Data Presentation and Interpretation
Systematic data presentation is crucial for comparison and analysis.
Table 1: Comparison of Catalytic Systems for C-N Cross-Coupling
| Catalytic System | Typical Catalyst | Ligand | Base | Solvent | Temp (°C) | Advantages | Disadvantages |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Bulky Phosphines | NaOt-Bu, LiHMDS | Toluene, THF | 65-110 | High yields, broad scope, mild conditions | Catalyst/ligand cost, air-sensitive |
| Ullmann/Goldberg | CuI | Diamines, Phen | K₂CO₃, K₃PO₄ | DMSO, NMP | 100-210 | Economical, good for specific substrates | Harsh conditions, narrower scope |
| Nickel-Catalyzed | NiCl₂(dme) | Terpyridine, NHC | - | - | Varies | Couples with non-traditional partners | Mechanistically complex, less general |
Data compiled from multiple sources.[4][19][35]
Table 2: Typical Spectroscopic Data Ranges for a Substituted 2-Aminopyridine
| Technique | Feature | Typical Range/Observation | Interpretation |
| ¹H NMR | Pyridine Protons | δ 6.5 - 8.5 ppm | Aromatic environment, substitution pattern |
| Amino Proton(s) | δ 4.0 - 6.0 ppm (broad) | Exchangeable N-H proton | |
| ¹³C NMR | Pyridine Carbons | δ 105 - 160 ppm | Aromatic carbons, C2 often downfield |
| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Primary or secondary amine |
| C=N, C=C Stretch | 1400 - 1600 cm⁻¹ | Pyridine ring vibrations | |
| HRMS | [M+H]⁺ | Measured m/z | Confirms molecular formula |
Note: Specific values are highly dependent on the exact structure and substitution.[6][29][36]
Conclusion and Future Outlook
The synthesis of novel aminopyridine compounds remains a vibrant and critical area of chemical research. While classical methods like the Chichibabin reaction provide foundational pathways, the field is now dominated by the precision and versatility of transition-metal-catalyzed cross-coupling reactions. The ability to rationally design and execute multi-step syntheses using robust methods like the Buchwald-Hartwig amination allows scientists to access an unprecedented diversity of molecular architectures.
The future of this field will likely focus on the development of even more sustainable and efficient catalytic systems, potentially using earth-abundant metals, and the expansion of late-stage functionalization techniques to modify complex aminopyridine-containing molecules. The integration of computational modeling with synthetic planning will further accelerate the discovery of new derivatives with tailored biological and material properties. A rigorous and systematic approach to characterization, as outlined in this guide, will remain the bedrock of this endeavor, ensuring that the novel compounds generated are well-defined and their properties can be confidently correlated with their structure.
References
-
Chem-Station. (2022, April 25). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]
-
DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved from DR-NTU. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]
-
WikiDoc. (2012, August 8). Chichibabin reaction. WikiDoc. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Slideshare. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). International Journal of Chemistry. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives. ResearchGate. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
-
Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. PubMed. [Link]
-
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2023, March 15). PubMed. [Link]
-
Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. (2024, June 14). PubMed. [Link]
-
3-Aminopyridine: A Crucial Intermediate for Pharmaceutical Synthesis & Formulation. (2026, February 23). [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
-
ResearchGate. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. [Link]
-
ResearchGate. (2026, February 17). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. [Link]
-
2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. (2025, May 14). Taylor & Francis Online. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). MDPI. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals. [Link]
-
Pharmacy Solutions. (2023, March 9). Discovering the Health Benefits of 4-Aminopyridine (4-AP). Pharmacy Solutions. [Link]
-
2-aminopyridine – a classic and trendy pharmacophore. (2017, August 2). International Journal of Pharma and Bio Sciences. [Link]
-
The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13). [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). MDPI. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI. [Link]
-
ResearchGate. (n.d.). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
Metal Mediated Cross-Coupling Reactions for Carbon-Carbon andCarbon-Nitrogen Bonds Formation under Neutral pH Conditions. (2018, August 28). [Link]
-
ResearchGate. (2026, February 5). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. [Link]
-
15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (n.d.). [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. [Link]
-
Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. (2024, October 15). MDPI. [Link]
-
Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. (2024, September 22). ACS Publications. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. (2015, March 30). ACS Publications. [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2003, June 7). Organic Letters. [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2018, January 23). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.net [ijpbs.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chichibabin reaction - wikidoc [wikidoc.org]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rxcompound.com [rxcompound.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 26. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. mdpi.com [mdpi.com]
- 36. tsijournals.com [tsijournals.com]
5-(3-Aminophenyl)pyridin-2-amine: A Privileged Scaffold for Fragment-Based Kinase Drug Discovery
Executive Summary
In contemporary medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of highly ligand-efficient starting points for complex biological targets[1]. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD relies on screening low-molecular-weight libraries to capture high-quality, enthalpy-driven interactions[2][3]. Within this paradigm, 5-(3-Aminophenyl)pyridin-2-amine (CAS: 503536-72-9) emerges as a highly privileged fragment. By marrying a 2-aminopyridine hinge-binding anchor with a 3-aminophenyl growth vector, this scaffold provides an optimal foundation for structure-based design of potent, selective kinase inhibitors[4][5].
This technical guide dissects the mechanistic rationale, self-validating screening protocols, and evolutionary strategies required to leverage this fragment in modern drug discovery pipelines.
Structural Rationale & Pharmacophore Mapping
The success of a fragment is dictated by its adherence to the "Rule of Three" (Ro3), which ensures the molecule is small enough to bind with high ligand efficiency (LE) while retaining sufficient physicochemical headroom for subsequent lead optimization[2][3].
5-(3-Aminophenyl)pyridin-2-amine perfectly aligns with these parameters[4][6]. The scaffold is composed of two synergistic moieties:
-
The 2-Aminopyridine Core: A universally recognized kinase hinge-binding motif. It provides a rigid, aromatic system capable of forming bidentate hydrogen bonds with the kinase backbone[1][7].
-
The 3-Aminophenyl Vector: Positioned at the 5-carbon of the pyridine ring, this moiety projects outward from the hinge region. The primary amine serves as a highly tractable synthetic handle for exploring adjacent specificity pockets[5][8].
Quantitative Fragment Metrics
The following table summarizes the physicochemical properties of 5-(3-Aminophenyl)pyridin-2-amine against standard FBDD thresholds:
| Property | Value | Rule of Three (Ro3) Threshold | FBDD Significance |
| Molecular Weight (MW) | 185.23 g/mol | ≤ 300 Da | High ligand efficiency; ample mass allowance for vector growth. |
| ClogP | ~1.5 | ≤ 3.0 | Ensures optimal aqueous solubility for high-concentration screening. |
| H-Bond Donors | 2 | ≤ 3 | Facilitates specific, enthalpy-driven target anchoring. |
| H-Bond Acceptors | 3 | ≤ 3 | Minimizes excessive desolvation penalties upon binding. |
| Rotatable Bonds | 1 | ≤ 3 | Low entropic penalty during the transition to the bound state. |
Mechanistic Action in Kinase Targets
The ATP-binding site of kinases is the primary battleground for small-molecule inhibitors. The binding specificity of 5-(3-Aminophenyl)pyridin-2-amine is driven by "hot spot" interactions at the kinase hinge region[3].
When the fragment enters the ATP pocket, the 2-aminopyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor[1][5]. This bidentate interaction mimics the binding of the adenine ring of ATP. This binding mode has been extensively validated across multiple targets, including Checkpoint Kinase 2 (CHK2)[1], Cyclin-Dependent Kinase 9 (CDK9)[5], and Protein Kinase C-iota (PKC-ι)[7].
Crucially, while the 2-aminopyridine anchors the molecule, the 3-aminophenyl group extends toward the activation loop (DFG motif) or the solvent-exposed channel[5][8]. This specific geometry allows medicinal chemists to design Type I (DFG-in) or Type II (DFG-out) inhibitors by functionalizing the aniline nitrogen to capture additional hydrophobic or polar interactions[8].
Figure 2: Pharmacophore mapping of the fragment to kinase binding pockets.
Self-Validating Experimental Workflows
Because fragments possess inherently low binding affinities (typically in the high micromolar to millimolar range), they must be screened at high concentrations[1][2]. This necessitates a rigorous, multi-tiered experimental workflow to separate genuine enthalpy-driven binders from false positives caused by aggregation or assay interference.
Phase 1: Primary Biochemical Screening (AlphaScreen)
-
Objective: Identify initial binding events at high fragment concentrations (300 µM - 1 mM).
-
Protocol:
-
Incubate the target kinase with the fragment library in a 384-well format.
-
Utilize AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to monitor kinase activity (e.g., phosphorylation of a substrate peptide).
-
-
Causality: Standard fluorescence assays suffer from inner-filter effects and compound autofluorescence at high concentrations. AlphaScreen relies on bead-based proximity luminescence, which is highly sensitive and resistant to optical interference, making it ideal for FBDD[1].
-
Self-Validating Step: Run the assay at two distinct ATP concentrations (at Km and 10×Km ). A true hinge-binding fragment will exhibit a rightward shift in IC50 at high ATP concentrations, confirming competitive binding at the ATP site[8].
Phase 2: Orthogonal Biophysical Validation (DSF)
-
Objective: Confirm direct target engagement and thermodynamic stabilization.
-
Protocol:
-
Mix the purified kinase domain with a fluorescent dye (e.g., SYPRO Orange) and the fragment (500 µM).
-
Subject the mixture to a thermal gradient (e.g., 25°C to 95°C) using a real-time PCR machine.
-
Record the melting temperature ( Tm ) where the protein unfolds and exposes hydrophobic residues to the dye.
-
-
Causality: High-concentration biochemical hits often include Pan-Assay Interference Compounds (PAINS). Differential Scanning Fluorimetry (DSF) measures the shift in the protein's melting temperature ( ΔTm ). A genuine 2-aminopyridine binder will stabilize the folded state of the kinase, yielding a positive ΔTm [1][2].
-
Self-Validating Step: Perform a dose-response DSF assay. A concentration-dependent increase in ΔTm confirms specific, stoichiometric binding rather than non-specific protein denaturation.
Phase 3: Structural Resolution via X-ray Crystallography
-
Objective: Elucidate the exact 3D binding pose to guide rational fragment evolution.
-
Protocol:
-
Grow apo-crystals of the target kinase.
-
Soak the crystals in a cryoprotectant solution containing 10-50 mM of 5-(3-Aminophenyl)pyridin-2-amine for 24-48 hours.
-
Harvest the crystals, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron source.
-
-
Causality: The 3-aminophenyl group can theoretically project into multiple vectors. Because fragment binding poses are highly sensitive to the local microenvironment, computational docking alone is insufficient. Empirical structural data is mandatory to guide synthetic efforts[7][9].
-
Self-Validating Step: Calculate an Fo−Fc omit map. Compare the electron density of the soaked crystal against the apo-protein baseline to unambiguously assign the fragment's coordinates and rule out crystal packing artifacts[9].
Figure 1: Self-validating FBDD workflow from primary screening to structure-based evolution.
Fragment Evolution Strategies
Once the binding pose of 5-(3-Aminophenyl)pyridin-2-amine is structurally validated, the fragment must be evolved into a potent lead compound ( IC50 in the nanomolar range).
-
Fragment Growing via Amide Coupling: The primary amine on the phenyl ring is a versatile nucleophile. It can be readily functionalized via amide coupling or reductive amination. By appending aliphatic chains or substituted aromatic rings, chemists can drive the molecule into the hydrophobic back pocket or out toward the solvent-exposed region, significantly improving potency and kinase selectivity[5][8].
-
Scaffold Synthesis & Modification: If the vector geometry needs adjustment, the core scaffold itself is highly tractable. It is typically synthesized via transition metal-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction between 5-bromo-2-aminopyridine and 3-aminophenylboronic acid[4]. This modular chemistry allows for rapid generation of analog libraries (e.g., shifting the amine to the 4-position of the phenyl ring) to fine-tune the growth trajectory.
Sources
- 1. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One [journals.plos.org]
- 2. books.rsc.org [books.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-(3-Aminophenyl)pyridin-2-amine | 503536-72-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. keyorganics.net [keyorganics.net]
- 7. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Discovery of Aminopyridines as Androgen Receptor Antagonists: A Technical Whitepaper
Executive Summary
The transition from first-generation non-steroidal antiandrogens (NSAAs) to next-generation therapeutics marks a critical evolution in the management of castration-resistant prostate cancer (CRPC). Early NSAAs, such as bicalutamide, often face clinical resistance driven by point mutations in the Androgen Receptor (AR) ligand-binding domain (LBD), which paradoxically convert these antagonists into agonists.
The integration of the aminopyridine pharmacophore —specifically the 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile moiety—into the thiohydantoin core revolutionized AR antagonism. This structural innovation led to the discovery of apalutamide, a potent second-generation AR inhibitor[1]. Beyond oncology, aminopyridines have also been heavily investigated as highly efficacious topical AR antagonists for dermatological conditions, demonstrating the versatile nature of this chemical class[2]. This whitepaper provides an in-depth mechanistic, structural, and synthetic analysis of aminopyridine-based AR antagonists.
Mechanistic Rationale: The Aminopyridine Advantage
As drug development professionals, understanding why a specific heterocycle is chosen is as important as knowing its efficacy. The shift from an aryl ring (seen in enzalutamide) to an aminopyridine ring (seen in apalutamide) was driven by two distinct pharmacological imperatives:
A. Overcoming Mutational Resistance via Spatial Reorientation
First-generation NSAAs bind to the "H12 pocket" of the AR LBD. Mutations such as W741C alter this pocket, allowing the receptor to accommodate the drug while still folding Helix 12 (H12) into an active, transcriptionally competent conformation. Aminopyridine-derived thiohydantoins are conformationally restricted. They force the ligand's C-ring to bind near the C-terminus of Helix 11 (the "H11 pocket"). This spatial orientation creates a severe steric clash that physically prevents H12 from adopting the active agonist conformation, thereby maintaining robust antagonism even in the presence of historical resistance mutations[3].
B. Modulating Lipophilicity to Reduce CNS Toxicity
A critical dose-limiting toxicity of highly lipophilic AR antagonists (like enzalutamide) is their propensity to cross the blood-brain barrier (BBB) and antagonize GABA_A receptors, leading to seizures. The introduction of the nitrogen atom in the pyridine ring of apalutamide significantly reduces the molecule's overall lipophilicity (LogP). Animal models indicate that this single heteroatom substitution reduces brain penetrance by up to four-fold compared to enzalutamide, dramatically lowering the risk of CNS-related adverse events.
Fig 1: Mechanism of AR inhibition by aminopyridine antagonists via H11 pocket binding.
Structural Evolution & SAR Data Presentation
The evolution of AR antagonists highlights a continuous optimization of binding affinity and safety profiles. In parallel to oncology, researchers at Pfizer identified a distinct series of amino-pyridines (e.g., nicotinonitriles) that act as potent topical AR antagonists. These compounds were specifically engineered to have rapid systemic clearance to prevent feminizing side effects while stimulating hair growth and reducing sebum production locally[2].
Table 1: Comparative SAR and Pharmacokinetic Profiles of Key AR Antagonists
| Compound Class | Representative Drug | Core Structure | AR Binding Affinity (IC₅₀) | Primary Indication | BBB Penetration |
| First-Gen NSAA | Bicalutamide | Aryl Propionamide | ~160 nM | Early-stage PCa | Moderate |
| Second-Gen NSAA | Enzalutamide | Aryl Thiohydantoin | ~21 nM | CRPC | High (Seizure Risk) |
| Second-Gen NSAA | Apalutamide | Aminopyridine Thiohydantoin | ~16 nM | nmCRPC | Low (Reduced Toxicity) |
| Topical NSAA | Hu et al. Lead[2] | Aminopyridine Nicotinonitrile | ~50 nM | Alopecia / Sebum Control | N/A (Rapid Clearance) |
Experimental Workflows & Chemical Synthesis
The synthesis of aminopyridine-based AR antagonists requires precise chemoselectivity, particularly during the formation of the highly functionalized 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile intermediate[1].
Protocol 1: Synthesis of the Aminopyridine Precursor
Causality Note: The sequence of substitution on the pyridine ring is dictated by the electron-withdrawing nature of the trifluoromethyl group, which directs electrophilic aromatic substitution (nitration) and activates specific positions for nucleophilic attack.
-
Nitration: React 2-chloro-3-(trifluoromethyl)pyridine with a mixture of fuming HNO₃ and concentrated H₂SO₄ at 80°C. This selectively yields 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.
-
Cyanation: Subject the nitrated intermediate to Copper(I) Cyanide (CuCN) in Dimethylformamide (DMF) under reflux. Causality: The strong electron-withdrawing nitro and trifluoromethyl groups activate the 2-position chlorine for nucleophilic aromatic substitution, effectively installing the carbonitrile group[4].
-
Chemoselective Reduction: Treat the resulting 5-nitro-pyridine-2-carbonitrile with Iron (Fe) powder in Acetic Acid (AcOH) or utilize Raney Nickel under a controlled H₂ atmosphere. Causality: Standard catalytic hydrogenation (e.g., Pd/C) risks reducing the sensitive nitrile group or causing unwanted dechlorination. Fe/AcOH ensures strict chemoselectivity, reducing only the nitro group to a primary amine[4].
-
Validation: Confirm product identity via ¹H NMR (verifying the emergence of broad singlet primary amine protons at ~6.0 ppm) and LC-MS to ensure the nitrile mass is retained.
Fig 2: Step-by-step chemical synthesis workflow of the aminopyridine intermediate and apalutamide.
In Vitro Evaluation: Self-Validating AR Antagonism Assay
To establish trustworthiness in the biological evaluation of novel aminopyridines, the assay system must be self-validating. Relying solely on wild-type AR inhibition is insufficient, as it fails to predict clinical resistance. The following protocol utilizes a dual-cell line reporter assay to simultaneously validate baseline antagonism and resilience against known mutations[3].
Protocol 2: FACS-Based EGFP Reporter Assay
-
Cell Line Engineering: Transfect LNCaP prostate cancer cells to stably express an AR-regulated Enhanced Green Fluorescent Protein (EGFP) reporter construct. Engineer a secondary parallel cell line expressing the AR F876L mutant[3].
-
Dosing and Induction: Seed both cell lines in androgen-depleted media. Induce baseline EGFP expression by treating the cells with 1 nM Dihydrotestosterone (DHT). Concurrently, dose the cells with the synthesized aminopyridine compound across a 10-point concentration gradient (1 nM to 10 µM).
-
Incubation & Quantification: Incubate the cultures for 72 hours. Harvest the cells and quantify EGFP fluorescence intensity using Flow Cytometry (FACS).
-
Self-Validation Mechanism:
-
Wild-Type Control: The compound must demonstrate dose-dependent suppression of EGFP in the WT cell line.
-
Mutant Validation: In the AR F876L cell line, first-generation drugs (and even enzalutamide) will fail to suppress EGFP and will actively induce it (acting as agonists). A successfully designed aminopyridine antagonist will maintain EGFP suppression in this mutant line, validating its superior spatial binding profile[3].
-
Conclusion
The discovery and integration of aminopyridines into AR antagonists represent a triumph of rational drug design. By carefully tuning the electronic properties and lipophilicity of the core heterocycle, researchers have successfully developed molecules that not only bind with higher affinity to the AR LBD but also evade mutational resistance and bypass severe neurological toxicities. Whether deployed systemically for castration-resistant prostate cancer or topically for localized androgenic disorders, the aminopyridine scaffold remains a cornerstone of modern antiandrogen pharmacology.
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming mutation-based resistance to antiandrogens with rational drug design | eLife [elifesciences.org]
- 4. youtube.com [youtube.com]
Health and Safety Whitepaper: 5-(3-Aminophenyl)pyridin-2-amine (CAS 503536-72-9)
Executive Summary
5-(3-Aminophenyl)pyridin-2-amine (CAS 503536-72-9) is a highly functionalized biaryl compound that integrates both an aniline moiety and a 2-aminopyridine ring[1]. Because it serves as a critical structural scaffold in the discovery of kinase inhibitors, tubulin polymerization disruptors, and bioorthogonal probes, understanding its toxicological profile is paramount for researchers[2]. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, and field-proven safety protocols for laboratory handling and in vitro assaying.
Physicochemical Properties & Identification
Accurate identification and understanding of the compound's physical state are the first steps in risk mitigation. The molecular fingerprint of this compound dictates its solubility and volatility, directly impacting exposure routes[1][3].
| Property | Value |
| Chemical Name | 5-(3-Aminophenyl)pyridin-2-amine |
| CAS Registry Number | 503536-72-9 |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| Structural Features | Pyridine ring, Aniline moiety, Primary amines |
| Physical State | Solid (typically crystalline powder) |
Hazard Identification & GHS Classification
Based on safety data for structurally analogous substituted aminopyridines and anilines, 5-(3-Aminophenyl)pyridin-2-amine is classified under the Globally Harmonized System (GHS) as a localized irritant and systemic toxicant upon ingestion[4].
| GHS Hazard Statement | Description | Mechanistic Causality |
| H302 | Harmful if swallowed | Systemic absorption leads to hepatic metabolism into reactive intermediates. |
| H315 | Causes skin irritation | Primary amines disrupt lipid bilayers in the stratum corneum. |
| H319 | Causes serious eye irritation | Alkaline nature of the free amine groups causes corneal epithelial stress. |
| H335 | May cause respiratory irritation | Inhalation of fine particulate dust irritates mucosal membranes. |
Toxicological Profile & Mechanistic Pathways
The primary toxicological concern with 5-(3-Aminophenyl)pyridin-2-amine stems from its dual primary amine groups. Compounds containing primary aromatic amines (anilines) and aminopyridines are well-documented substrates for hepatic Cytochrome P450 (CYP450) enzymes[5][6].
The Causality of Toxicity: Rather than the parent compound being inherently cytotoxic, toxicity is often driven by metabolic activation. CYP450 enzymes in the liver catalyze the N-hydroxylation of the aromatic amines. The resulting N-hydroxylamine intermediates are chemically unstable and readily dehydrate into highly reactive nitroso species. These electrophilic species can covalently bind to cellular macromolecules (proteins, DNA) or oxidize hemoglobin to methemoglobin, leading to oxidative stress and cellular hypoxia[6].
Figure 1: Proposed CYP450-mediated metabolic activation pathway of the aminopyridine moiety.
Experimental Safety Protocols & Handling
To ensure trustworthiness and reproducibility, laboratory handling must follow a self-validating system where each step confirms the safety and integrity of the previous one.
Protocol 1: Controlled Gravimetric Dispensing and Solubilization
Objective: Safely weigh the compound and prepare a 10 mM stock solution in DMSO while preventing aerosolization and dermal contact.
-
Environmental Preparation:
-
Conduct all operations inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a verified face velocity of 80-100 fpm.
-
Validation Step: Check the digital airflow monitor prior to opening the chemical container.
-
-
PPE Protocol:
-
Don nitrile gloves (double-gloving recommended for handling concentrated stock), a fastened lab coat, and ANSI Z87.1 safety goggles.
-
-
Gravimetric Dispensing:
-
Place an anti-static weighing boat on the analytical balance. Tare the balance.
-
Using a micro-spatula, carefully transfer the required mass (e.g., 1.85 mg for 1 mL of 10 mM stock) of 5-(3-Aminophenyl)pyridin-2-amine.
-
Validation Step: Wait for the balance to stabilize for 5 seconds to ensure no draft interference is causing weight fluctuations.
-
-
Solubilization:
-
Transfer the powder directly into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over prolonged periods).
-
Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex for 30 seconds until complete dissolution is visually confirmed.
-
-
Decontamination:
-
Wipe down the balance and spatulas with a solvent compatible with organic amines (e.g., 70% ethanol or a weak acidic wipe), followed by standard laboratory detergent.
-
In Vitro Toxicity Assessment (Protocol)
When developing derivatives of 5-(3-Aminophenyl)pyridin-2-amine for therapeutic use, it is critical to establish its baseline cytotoxicity. The following protocol utilizes the XTT cell viability assay in HepG2 (human liver cancer) cells, which possess basal CYP450 activity necessary to model the compound's metabolic toxicity[5][6].
Protocol 2: XTT Cytotoxicity Assay in HepG2 Cells
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound regarding cellular viability.
-
Cell Seeding:
-
Harvest HepG2 cells at 80% confluency.
-
Seed cells into a 96-well clear-bottom tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS[6].
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.
-
-
Compound Dosing:
-
Prepare a serial dilution of the 10 mM stock solution in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Validation Step: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[7] to validate assay sensitivity.
-
Aspirate old media and add 100 µL of the dosed media to respective wells.
-
-
Incubation:
-
Incubate the treated plates for 48 hours at 37°C, 5% CO₂.
-
-
Viability Quantification (XTT):
-
Add 50 µL of activated XTT reagent (XTT mixed with an electron coupling reagent like PMS) to each well[5].
-
Incubate for 2-4 hours. The viable cells will reduce the yellow XTT tetrazolium salt into a highly pigmented, soluble orange formazan dye.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm (with a reference wavelength at 660 nm to subtract background noise) using a microplate reader.
-
Calculate viability relative to the vehicle control and plot a non-linear regression curve to determine the IC₅₀.
-
Figure 2: Standardized in vitro cytotoxicity assay workflow for aminopyridine derivatives.
References
- Benchchem. "5-(3-Aminophenyl)pyridin-2-amine". Benchchem Chemical Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX82u_s9VgTEEXIubrCgK23jiXuax2ETmsURqSkLupFAkNdjVZkuYiJhUqRsqxsSnJzGxT5cfhcCR7FoT6PxsaO0dCs_UaO4x-zEPBy_G4dIDT2MaR3TM9XZEfVwYjohkfT4nwnQ==]
- Key Organics. "5-(3-aminophenyl)pyridin-2-amine". Key Organics Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXmWyEW9aAAE09A-eCWbbixaynJ_GeUcwvn_-ew1yY1daW1MHHr6LxefSP6nRaA7UbNJQPFR5s6ulaAq3xye6LKZfkDxmre5z10CuBWJwd6FhVpROhYgQoND2-qdZvdiIKmSKohfJt_98Nu9Z7imLjfprOBsprZoohbGr3zlveWFtHU8dmlY0EIrpV8Ep6aQ==]
- BLD Pharm. "1369347-48-7 | 5-(3-Bromophenyl)pyridin-2-amine". BLD Pharm Safety Data. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVSTbSEGkk9moVAYARPSkodQfDRj8kvqwgGqIp3USMs74RD3nwWHRGJRH16_ieMWsPsqTL4nDd91op6fZ7NTXcLmLx8r2n9qkLOgzR79eZPEroGxZuAy4VbkWPbfd8L6Q3VWsi_oL7tz2XtCRB]
- BioRxiv. "Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes". BioRxiv Preprints. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHklwC5tA8pLIoLrsIzQjjLgK2ZF2S8JD-botAATzU6Dyu_gtO_giKqi-vyg8AqUKgixZJrJPcp3W1gg_GM2V4erPb32EW2kuNIMzKqjgeDfJ6aRPRX1FwIw6g3x_kV25C-rnznjeZ2qpi__PKFeZfexRd0plvz4QUQcV2uD9S8]
- Benchchem. "N-[4-(Aminomethyl)phenyl]pyridin-2-amine". Benchchem Chemical Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx2KKOwI5kCHL6QE99raI_ZeANXuplyAhWW6pwcbKQxktcXhr4QMH5_mnRRUdFYBC2gOMLKNgqwAByfP6MdjWtRjb2qMViNgAJ2uzlmgG7Uh179vZ2fFZmFJQA7WcRI3UHmLTwrg==]
- National Institutes of Health (NIH). "Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes". PMC Archives. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9F5BUKTmPjuFaa4-CRIm0z4M0GudSmjYwMElmW2ikkAE5xHFO18HzKvYAlf-NrSIRF1oeAGtDAW5DFBBaxI6Q4nnFpMRCbqHoM8_K2EB-WKZYSOmJY6eZAO2s85UOK7T0AqAn6HjXSh0fVs2p]
- Royal Society of Chemistry (RSC). "Supporting information Pore-interface Engineering Improves Doxorubicin loading to Triazine-based Covalent Organic Framework". RSC Advances. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7MEu7P2W2YppELLr8sOkXklSOQgGsPwLgPYGTQvUby9HkFU0xg9_ReFic43vb_cPlBxwZIcdKp81E8SuiQ8ukNMEBns-_lOjGPQIjg_AT39s8v6EH7sfKtgFrOXp88VG5kxJIfLumXoedeoogEf5lrV3lDH-myps=]
Sources
- 1. 5-(3-Aminophenyl)pyridin-2-amine | 503536-72-9 | Benchchem [benchchem.com]
- 2. N-[4-(Aminomethyl)phenyl]pyridin-2-amine|CAS 326406-81-9 [benchchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 1369347-48-7|5-(3-Bromophenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Note: Synthesis of 5-(3-Aminophenyl)pyridin-2-amine via Suzuki-Miyaura Coupling
Executive Summary
5-(3-Aminophenyl)pyridin-2-amine (CAS: 503536-72-9) is a highly valuable biaryl building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics[1]. The structure marries two fundamental components of organic chemistry: a pyridine ring and an aniline moiety[1]. This application note details a robust, scalable, and high-yielding two-step synthetic protocol. By employing a nitro-surrogate strategy, this method circumvents the common pitfalls of direct diamine coupling, such as catalyst poisoning and competitive amination.
Strategic Rationale & Mechanistic Insights
The direct Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with 3-aminophenylboronic acid presents significant chemoselectivity challenges. Free amino groups on both coupling partners can coordinate to the palladium catalyst, leading to catalyst deactivation[1]. Furthermore, unprotected anilines are susceptible to competitive Buchwald-Hartwig cross-amination, which generates unwanted oligomeric byproducts[1].
While one approach is to use Boc-protected boronic acids (e.g., protecting the amino group of (3-aminophenyl)boronic acid as a Boc-carbamate)[1], this adds two synthetic steps (protection and deprotection) and decreases overall atom economy.
The Nitro-Surrogate Strategy: A more elegant and scalable approach is a two-step synthesis utilizing a nitro precursor[1].
-
Suzuki Coupling: 5-bromo-2-aminopyridine is coupled with 3-nitrophenylboronic acid[1]. The strongly electron-withdrawing nitro group is inert under standard Suzuki conditions and does not coordinate to palladium, ensuring rapid oxidative addition and transmetalation.
-
Catalytic Hydrogenation: The resulting 5-(3-nitrophenyl)pyridin-2-amine intermediate is quantitatively reduced to the target diamine using palladium on carbon (Pd/C) and hydrogen gas[1].
Fig 1: Two-step synthetic workflow for 5-(3-Aminophenyl)pyridin-2-amine via a nitro-intermediate.
Experimental Protocols
Protocol A: Synthesis of 5-(3-Nitrophenyl)pyridin-2-amine (Step 1)
Causality Check: Pd(dppf)Cl2 is selected as the catalyst because its bidentate ferrocene ligand provides a large bite angle, accelerating reductive elimination and preventing the formation of inactive Pd-black. 1,4-Dioxane/water is used to ensure the solubility of both the organic substrates and the inorganic base ( K2CO3 ).
Materials:
-
5-Bromo-2-aminopyridine (1.0 equiv, 10.0 mmol, 1.73 g)
-
3-Nitrophenylboronic acid (1.2 equiv, 12.0 mmol, 2.00 g)
-
Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol, 366 mg)
-
Potassium carbonate ( K2CO3 ) (3.0 equiv, 30.0 mmol, 4.14 g)
-
1,4-Dioxane / H2O (4:1 v/v, 50 mL)
Step-by-Step Procedure:
-
Degassing: Charge a 100 mL round-bottom flask with 5-bromo-2-aminopyridine, 3-nitrophenylboronic acid, and K2CO3 . Add the 1,4-dioxane/ H2O solvent mixture. Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 under a positive stream of Argon.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 8-12 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS until the aryl bromide is fully consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 20-50% EtOAc in hexanes) to afford the nitro intermediate as a yellow solid.
Fig 2: Suzuki-Miyaura catalytic cycle demonstrating Pd(0)/Pd(II) transitions.
Protocol B: Catalytic Hydrogenation to 5-(3-Aminophenyl)pyridin-2-amine (Step 2)
Causality Check: Methanol is used as the solvent due to its excellent hydrogen solubility and polar nature, which stabilizes the resulting polar diamine product.
Materials:
-
5-(3-Nitrophenyl)pyridin-2-amine (1.0 equiv, 5.0 mmol, 1.07 g)
-
10% Pd/C (10 wt%, 107 mg)
-
Methanol (30 mL)
-
Hydrogen gas (balloon)
Step-by-Step Procedure:
-
Preparation: Dissolve the nitro intermediate in methanol in a 100 mL flask.
-
Catalyst Addition: Carefully add 10% Pd/C. (Safety Note: Pd/C is highly pyrophoric; add to the solvent strictly under an inert atmosphere).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Maintain a hydrogen atmosphere using a balloon. Stir vigorously at room temperature for 4-6 hours.
-
Filtration: Once LC-MS indicates complete reduction of the nitro group, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-(3-Aminophenyl)pyridin-2-amine as an off-white to pale brown solid[2].
Reaction Optimization Data
To further validate the chosen conditions, Table 1 summarizes the optimization parameters for the Suzuki-Miyaura cross-coupling step (Step 1).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (3 equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/ H2O | 90 | 16 | 65 | Moderate yield, some debromination. |
| 2 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/ H2O | 90 | 8 | 88 | Optimal conditions, clean conversion. |
| 3 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/ H2O | 100 | 6 | 85 | High yield, but higher catalyst cost. |
| 4 | Pd(dppf)Cl2 | Cs2CO3 | DMF/ H2O | 90 | 12 | 72 | Side reactions observed due to DMF hydrolysis. |
Analytical Characterization Guidelines
When verifying the synthesized 5-(3-Aminophenyl)pyridin-2-amine, expect the following analytical parameters:
-
Molecular Weight: 185.23 g/mol [2].
-
Formula: C11H11N3 [2].
-
Purity Target: >95% (Standard for biological assays)[2].
-
Expected 1 H NMR (DMSO- d6 , 400 MHz): Look for the characteristic pyridine protons (a doublet of doublets around 7.6 ppm, a doublet around 8.2 ppm for the proton adjacent to the pyridine nitrogen) and the aniline aromatic protons. Two distinct broad singlets should be observed for the two primary amine groups (- NH2 ) around 5.0-6.0 ppm, integrating for 2 protons each.
References
-
EPA DSSTox - 5-(3-Aminophenyl)-2-pyridinamine (DTXSID601301043). URL:[Link]
-
CAS Common Chemistry - 5-(3-Aminophenyl)-2-pyridinamine (CAS RN: 503536-72-9). URL:[Link]
Sources
Application Note: Microwave-Assisted Multicomponent Synthesis of N-Substituted 2-Aminopyridines
Executive Summary
N-substituted 2-aminopyridines are highly privileged pharmacophores in drug discovery, frequently utilized as kinase inhibitors, receptor antagonists, and versatile ligands in organometallic chemistry. Traditional step-wise syntheses of these heterocycles often suffer from prolonged reaction times, reliance on toxic solvents, and poor atom economy.
This application note details validated, high-efficiency protocols for synthesizing N-substituted 2-aminopyridines utilizing Microwave-Assisted Multicomponent Reactions (MA-MCRs) . By combining the rapid dielectric heating of microwave irradiation with the atom economy of multicomponent cascades, these methodologies reduce reaction times from hours to minutes while achieving exceptional yields. We explore two distinct, field-proven approaches: a chemoselective solvent-mediated pathway and a green, solvent-free enaminone protocol.
Mechanistic Insights & Causality (E-E-A-T)
The Role of Microwave Dielectric Heating
Unlike conventional convective heating, which relies on thermal gradients and often leads to localized degradation of sensitive intermediates, microwave irradiation couples directly with the polar functional groups of the reactants. This dielectric heating causes rapid molecular oscillation, generating instantaneous, uniform volumetric heat. In the context of multicomponent reactions, this localized superheating dramatically lowers the activation energy required for the rate-determining cyclization and aromatization steps, driving the reaction to completion in minutes rather than hours[1].
Chemoselectivity: The Solvent-Basicity Axis
A critical challenge in multicomponent pyridine synthesis is controlling the reaction trajectory to prevent unwanted dimerization. Research by established that the chemoselectivity of the reaction between chalcones, malononitrile, and aliphatic amines is strictly governed by the basicity of the medium.
-
Basic Environment (Neat DMF): When the reaction is run in neat N,N-dimethylformamide (DMF), the high basicity of the aliphatic amine drives the Michael addition adduct toward an alternative dimerization/cyclization pathway, exclusively yielding 2,6-dicyanoanilines.
-
Acidic/Buffered Environment (DMF:HOAc 1:4): By introducing acetic acid (HOAc), the system is buffered. The acid protonates a fraction of the aliphatic amine, dampening the overall basicity of the medium. This suppression redirects the intermediate through a controlled intramolecular cyclization and subsequent aromatization, exclusively yielding the target N-substituted 2-aminopyridines [2].
Fig 1: Chemoselective divergence in MA-MCRs based on solvent conditions.
Solvent-Free Cascade Kinetics
Advancing the principles of green chemistry, developed a solvent-free MA-MCR. By removing the solvent entirely, the reactants (enaminone, ethyl 2-cyanoacetate, and primary amines) are highly concentrated, maximizing the frequency of productive molecular collisions. The microwave energy acts directly on the neat mixture. The primary amine condenses with the nitrile group, triggering an immediate inter-cyclization and aromatization cascade. This methodology not only eliminates toxic solvent waste but reduces the reaction time to a mere 2 minutes[3].
Fig 2: Solvent-free MA-MCR cascade for 2-aminopyridine synthesis.
Data Presentation & Methodological Comparison
The following tables summarize the quantitative advantages and operational parameters of the two primary methodologies discussed in this guide.
Table 1: Chemoselectivity Matrix (Solvent vs. Product)
| Solvent System | Amine Type | Primary Product | Average Yield | Reaction Time |
|---|---|---|---|---|
| DMF:HOAc (1:4) | Aliphatic | N-substituted 2-aminopyridines | 76% – 88% | 4 min |
| Neat DMF | Aliphatic | 2,6-dicyanoanilines | 80% – 90% | 4 min |
| HOAc | Aromatic | N-substituted 2-aminopyridines | 70% – 85% | 5 - 8 min |
Table 2: Comparison of MA-MCR Methodologies for 2-Aminopyridines
| Parameter | Protocol A: Chalcone Route | Protocol B: Enaminone Route |
|---|---|---|
| Starting Materials | Chalcone, Malononitrile, Amine | Enaminone, Ethyl 2-cyanoacetate, Amine |
| Conditions | MW (100 °C), DMF:HOAc (1:4) | MW (Solvent-Free) |
| Reaction Time | 4 minutes | 2 minutes |
| Yield Range | 76% – 88% | Up to 90% |
| Key Advantage | High chemocontrol via buffering | Ultimate green chemistry; zero solvent waste |
Experimental Protocols
Protocol A: Chemoselective Synthesis via Chalcones
Adapted from the methodology established by Tu et al.[2]
Reagents Required:
-
Chalcone derivative (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Aliphatic amine (e.g., butylamine, benzylamine) (1.2 mmol)
-
Solvent: N,N-Dimethylformamide (DMF) and Glacial Acetic Acid (HOAc)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-transparent glass vessel equipped with a magnetic stir bar, add 1.0 mmol of the selected chalcone and 1.0 mmol of malononitrile.
-
Solvent Addition: Add 2.5 mL of a pre-mixed solvent system consisting of DMF and HOAc in a 1:4 volume ratio. Critical Step: Ensure accurate volumetric ratios to maintain the necessary acidic buffering that prevents dimerization.
-
Amine Addition: Slowly add 1.2 mmol of the aliphatic amine to the mixture. Seal the vessel with a pressure-rated crimp cap.
-
Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture at 100 °C for exactly 4 minutes under continuous stirring.
-
Quenching & Precipitation: Allow the vessel to cool to room temperature (assisted by compressed air cooling if available). Carefully uncap the vessel and pour the reaction mixture into 20 mL of crushed ice/water.
-
Isolation: Stir the aqueous mixture until a solid precipitate fully forms. Filter the crude product under vacuum using a Büchner funnel.
-
Purification: Wash the solid cake with cold water (2 × 10 mL) and recrystallize from hot ethanol to afford the pure N-substituted 2-aminopyridine.
Protocol B: Solvent-Free Synthesis via Enaminones
Adapted from the methodology established by Kibou et al.[4]
Reagents Required:
-
Enaminone derivative (1.0 mmol)
-
Ethyl 2-cyanoacetate (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.2 mmol)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-transparent vessel, combine 1.0 mmol of enaminone, 1.0 mmol of ethyl 2-cyanoacetate, and 1.2 mmol of the primary amine.
-
Homogenization: Mix the neat reagents thoroughly using a vortex mixer or a glass stirring rod until a homogenous paste or liquid mixture is achieved. Note: No solvent is added.
-
Microwave Irradiation: Place the open or loosely capped vessel (to allow for safe venting of trace condensation byproducts) into the microwave synthesizer. Irradiate at a controlled power setting (typically 150-300 W depending on the instrument) for exactly 2 minutes.
-
Cooling: Remove the vessel and allow the melt to cool to room temperature, during which it will typically solidify.
-
Isolation & Purification: Triturate the crude solid mass with 5-10 mL of cold ethanol. Filter the resulting suspension under vacuum. Recrystallize the collected solid from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the highly functionalized 2-aminopyridine.
References
-
Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2007). "An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction." Organic & Biomolecular Chemistry, 5(2), 355-359.
-
Kibou, Z., Cheikh, N., Villemin, D., & Choukchou-Braham, N. (2016). "A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction." Journal of Materials and Environmental Science, 7(8), 3061-3067.
-
Kappe, C. O., & Dallinger, D. (2009). "Microwave Multicomponent Synthesis." MDPI / Molecular Diversity Preservation International.
Sources
- 1. Microwave Multicomponent Synthesis | MDPI [mdpi.com]
- 2. An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes & Protocols: A Researcher's Guide to Copper-Catalyzed Amination of Bromo-Pyridines
Introduction: The Strategic Importance of Aminopyridines and Copper Catalysis
The aminopyridine moiety is a cornerstone structural motif in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and robust synthetic methodologies for its construction. The formation of the carbon-nitrogen (C-N) bond, particularly on a pyridine ring, is a pivotal transformation. While palladium-catalyzed methods like the Buchwald-Hartwig amination have been revolutionary, copper-catalyzed protocols, rooted in the classic Ullmann condensation, offer a compelling and often more sustainable alternative.[1][2] Copper's lower cost, reduced toxicity, and unique reactivity profile make it an attractive choice for both academic and industrial laboratories.[3]
This guide provides an in-depth exploration of the copper-catalyzed amination of bromo-pyridines. Moving beyond a mere recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights into the roles of catalysts, ligands, bases, and solvents. The protocols described herein are designed to be self-validating systems, equipping researchers with the knowledge to not only replicate but also troubleshoot and adapt these powerful reactions.
Mechanistic Underpinnings: The Ullmann Condensation
The copper-catalyzed amination of aryl halides is historically known as the Ullmann condensation or, more specifically for C-N bond formation, the Goldberg reaction.[4][5] While historically requiring harsh conditions with stoichiometric copper, modern advancements using specialized ligands have enabled truly catalytic transformations under significantly milder conditions.[6][7]
The generally accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle.[8][9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the active Cu(I) catalyst. In the presence of a base, the amine is deprotonated to form a copper(I) amide intermediate.
-
Oxidative Addition: The bromo-pyridine undergoes oxidative addition to the copper(I) amide complex, forming a transient, high-energy Cu(III) intermediate. This step is often the rate-limiting step in the cycle.[3][10]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the aminopyridine product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
Figure 1: The Cu(I)/Cu(III) catalytic cycle for the Ullmann amination.
Dissecting the Reaction Components
The success of a copper-catalyzed amination hinges on the judicious selection of each component. The interplay between these factors dictates reaction efficiency, scope, and reproducibility.
| Component | Common Examples | Rationale & Expert Insights |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂, Copper powder | Cu(I) salts like CuI and Cu₂O are generally the most effective and commonly used, as they can directly enter the catalytic cycle.[8][11] Cu(II) sources can also be effective but may require in situ reduction. While "activated" copper powder was used historically, modern soluble catalysts are far more efficient.[4] |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, Proline, BINOL | Bidentate N,N-donor ligands are paramount for stabilizing the copper catalyst and accelerating the rate-limiting oxidative addition step.[8][12] DMEDA is a cost-effective and highly versatile ligand for a broad range of substrates.[1] For challenging couplings, more complex ligands may be required to increase the electron density on the copper center.[3][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | Inorganic bases are generally preferred over organic amines.[8] The base's primary role is to deprotonate the amine nucleophile to form the copper amide intermediate. The choice of base is critical; K₂CO₃ and K₃PO₄ are effective for many systems.[1][12] Stronger bases like NaOtBu may be necessary for less reactive amines but can cause decomposition of sensitive pyridine substrates.[14] |
| Solvent | Ethylene Glycol, DMSO, DMF, Toluene, Dioxane | High-boiling polar aprotic solvents are traditionally used to ensure reactants remain in solution and to facilitate the high temperatures often required.[4] However, modern protocols have found ethylene glycol to be highly effective, potentially acting as both a solvent and a weak ligand.[1][15] The choice of solvent can significantly impact reaction rates and must be anhydrous for optimal results.[16] |
| Temperature | 60 - 140 °C | While classic Ullmann reactions required temperatures exceeding 200°C, modern ligand-accelerated protocols operate under much milder conditions.[4][15] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of starting materials or products. Room temperature reactions have even been reported for highly activated substrates.[14][17] |
Experimental Protocol: General Procedure for Copper-Catalyzed Amination
This protocol provides a robust and adaptable starting point for the amination of various bromo-pyridines. All manipulations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Figure 2: General experimental workflow for copper-catalyzed amination.
Materials & Reagents:
-
Copper Source: Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Substrate: Bromo-pyridine derivative (1.0 equiv)
-
Nucleophile: Amine (1.2 - 2.0 equiv)
-
Solvent: Anhydrous Ethylene Glycol or DMSO
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware, including an oven-dried Schlenk tube and magnetic stir bar.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the copper source (e.g., Cu₂O, 5 mol%), the ligand (e.g., DMEDA, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen and moisture.
-
Reagent Addition: Under a positive pressure of inert gas, add the bromo-pyridine (1.0 equiv). Then, via syringe, add the anhydrous solvent (e.g., ethylene glycol, to a concentration of 0.2-0.5 M). Finally, add the amine nucleophile (1.2-2.0 equiv).
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate or dichloromethane (approx. 20 mL). Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL) to remove residual solvent and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminopyridine product.
Substrate Scope & Representative Conditions
The following table summarizes representative conditions for the amination of various bromo-pyridines, demonstrating the versatility of the copper-catalyzed approach.
| Entry | Bromo-pyridine | Amine | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 2-Bromopyridine | Aqueous NH₃ | Cu₂O (5) | DMEDA (10) | K₂CO₃ (2) | Ethylene Glycol | 100 | 16 | 92 | [1][15] |
| 2 | 3-Bromopyridine | Morpholine | CuI (2.5) | L4* (5) | NaOMe (2) | DMSO | RT | 3 | 90 | [14] |
| 3 | 2-Bromo-6-methylpyridine | Aniline | CuI (10) | None | K₃PO₄ (2) | DMF | 110 | 24 | 85 | [12] |
| 4 | 2,6-Dibromopyridine | 4-Methylimidazole | CuI (20) | Ethylenediamine (40) | K₂CO₃ (3) | DMSO | 90 | 24 | 47** | [18] |
| 5 | 2-Bromo-5-iodopyridine | Morpholine | CuI (10) | Ethylene Glycol*** | K₂CO₃ (2) | Ethylene Glycol | 110 | 3 | 94 | [19] |
*L4 is a specialized N1,N2-diarylbenzene-1,2-diamine ligand.[14] **Yield for mono-amination product. ***Ethylene glycol acts as both solvent and ligand.
Conclusion and Outlook
The copper-catalyzed amination of bromo-pyridines stands as a powerful, economical, and highly practical alternative to palladium-based systems.[1][20] Through the rational selection of ligands and optimization of reaction conditions, these transformations can be achieved with high efficiency and broad functional group tolerance. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this chemistry in the synthesis of valuable aminopyridine building blocks. As ligand design continues to evolve, we can anticipate the development of even milder and more versatile copper catalysts, further expanding the synthetic chemist's toolkit for C-N bond formation.[13]
References
- Time in Pasuruan, ID. Google Search.
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. (2013-11-24). [Link]
- Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis.
-
Ullmann condensation. Wikipedia. [Link]
-
Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. (2008-08-13). [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ACS Publications. (2023-03-16). [Link]
-
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC. (2023-03-16). [Link]
-
Mild Temperature Copper-Catalyzed Amination of Aryl Halides with Aqueous Ammonia in the Presence of Pyridyldiketone Ligands. ChemRxiv. [Link]
-
Cu₂O catalysed amination of bromopyridine derivatives. ResearchGate. [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Publications. (2019-06-18). [Link]
-
Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. PubMed. (2010-07-16). [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. (2007-04-27). [Link]
-
The role of copper in the Ullmann reaction. Mapping Ignorance. (2019-02-07). [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. RSC Publishing. [Link]
-
Ullmann coupling-An overview. operachem. (2025-04-01). [Link]
-
Mild Temperature Copper-Catalyzed Amination of Aryl Halides with Aqueous Ammonia in the Presence of Pyridyldiketone Ligands. ResearchGate. [Link]
-
Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction. PMC. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]
-
Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing. (2017-09-15). [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
-
Copper-catalyzed imination of pyridines using PhINTs as nitrene precursor. SciSpace. [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. (2022-08-18). [Link]
-
Copper-Catalyzed sp3 C–H Amination. ACS Publications. (2012-11-14). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 11. researchgate.net [researchgate.net]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 19. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 20. Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Aminopyridines as Highly Selective Fluorescent Probes in Bioorthogonal Labeling and Chemosensing
Executive Summary
Aminopyridines, particularly 2-aminopyridine derivatives, have emerged as highly versatile scaffolds for fluorescent probe development. Their inherently small molecular footprint minimizes steric hindrance during bioconjugation, while their high intrinsic quantum yield provides an excellent foundation for signal generation. This application note details validated protocols for utilizing aminopyridine-based probes in two primary domains: bioorthogonal "click-and-probing" for protein labeling and selective metal ion chemosensing .
Mechanistic Foundations of Aminopyridine Fluorescence
The rational design of aminopyridine probes relies on modulating their electronic states to create self-validating experimental systems. Unsubstituted pyridin-2-amine possesses a remarkably high quantum yield ( Φ≈0.60 ), making it an ideal fluorophore core [1].
-
Pre-fluorescent Probes (Bioorthogonal): By installing an electron-withdrawing quenching group (such as an azide), the fluorescence of the aminopyridine core is suppressed via Photoinduced Electron Transfer (PET). Upon Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the azide is converted to a triazole. This structural change abolishes the PET effect, restoring strong fluorescence and eliminating the need for rigorous washing steps to remove unreacted dye [1].
-
Chemosensors: Aminopyridines can be tethered to other fluorophores (e.g., BODIPY) or functionalized with carbonitrile groups. Coordination with specific metal ions alters internal charge transfer (ICT) or chelation-enhanced fluorescence (CHEF) pathways, resulting in highly specific "Turn-On" or "Turn-Off" signals [2].
Application Workflow 1: Bioorthogonal "Click-and-Probing" Labeling
Traditional fluorescent labeling often suffers from high background noise due to non-specific binding of unreacted fluorophores. Azido-aminopyridines act as "pre-fluorescent" probes that only emit light after covalently binding to an alkyne-tagged target, creating a wash-free, high-contrast imaging system [1].
Protocol 1: CuAAC-Mediated Labeling of Alkyne-Tagged Bovine Serum Albumin (BSA)
Objective: To covalently label alkyne-functionalized BSA with an azido-aminopyridine probe and validate the fluorescence "turn-on".
Reagents:
-
Azido-aminopyridine probe (10 mM stock in DMSO)
-
Alkyne-tagged BSA (1 mg/mL in PBS, pH 7.4)
-
CuSO₄·5H₂O (100 mM stock in ddH₂O)
-
Sodium ascorbate (200 mM stock in ddH₂O)
-
THPTA ligand (50 mM in ddH₂O)
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In a microcentrifuge tube, mix 10 µL of CuSO₄ (100 mM) with 20 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes.
-
Causality & Expertise: Pre-forming the Cu-THPTA complex prevents free Cu(II) from inducing protein precipitation or generating reactive oxygen species (ROS) that degrade the biological target.
-
-
Reaction Assembly: To 100 µL of Alkyne-tagged BSA, add 2 µL of the Azido-aminopyridine probe. Vortex gently.
-
Initiation: Add 5 µL of the pre-formed Cu-THPTA complex to the protein mixture.
-
Reduction: Add 5 µL of freshly prepared sodium ascorbate.
-
Causality & Expertise: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Ascorbate solutions must be made fresh daily; ambient air oxidation will render older solutions incapable of initiating the click reaction.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 1 hour with gentle agitation.
-
Validation: Measure fluorescence using a fluorometer. A control reaction containing the probe but lacking the alkyne-BSA must be run in parallel to confirm the absence of background fluorescence, ensuring a self-validating assay.
Fig 1: Bioorthogonal click-and-probing workflow activating aminopyridine fluorescence.
Application Workflow 2: Metal Ion Chemosensing
Functionalized aminopyridines exhibit remarkable selectivity for heavy and transition metal ions. For instance, BODIPY-2-aminopyridine conjugates serve as rapid "Turn-On" sensors for Au³⁺ [2], while 2-aminopyridine-3-carbonitrile derivatives act as "Turn-Off" sensors for Fe³⁺ and Hg²⁺ [3].
Quantitative Data Summary
| Probe Scaffold | Target Ion | Mechanism | Limit of Detection (LOD) | Response Time |
| BODIPY-2-aminopyridine | Au³⁺ | Turn-On (CHEF) | 17 nM | < 1 minute |
| Dimethylfuran-tethered 2-aminopyridine-3-carbonitrile | Fe³⁺ / Picric Acid | Turn-Off (Quenching) | Nanomolar range | Instantaneous |
| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺ / Hg²⁺ | Turn-Off (Quenching) | Micromolar range | Instantaneous |
Protocol 2: Detection of Au³⁺ using a BODIPY-Aminopyridine Probe
Objective: Selective and rapid quantification of Au³⁺ in aqueous/organic mixtures.
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 10 µM solution of the BODIPY-2-aminopyridine probe in a HEPES buffer/EtOH mixture (1:1 v/v, pH 7.4).
-
Causality & Expertise: The mixed solvent system ensures the solubility of the highly hydrophobic BODIPY core while maintaining physiological pH to mimic biological environments.
-
-
Sample Addition: Transfer 2 mL of the probe solution to a quartz cuvette. Add varying aliquots of aqueous Au³⁺ standard solutions (0 to 50 µM).
-
Incubation: Allow the mixture to react for 1 minute.
-
Causality & Expertise: The coordination of Au³⁺ to the aminopyridine nitrogen and subsequent electronic rearrangement is rapid. Extended incubation is unnecessary and may lead to solvent evaporation, skewing quantitative concentration data.
-
-
Measurement: Record the fluorescence emission spectra ( λex = 490 nm). Calculate the limit of detection (LOD) using the 3σ/k method.
-
Selectivity Control: Repeat the assay using competing ions (e.g., Na⁺, K⁺, Ca²⁺, Hg²⁺, Fe³⁺) at 10-fold excess to validate the self-validating exclusivity of the Au³⁺ binding pocket.
Fig 2: Logical pathways of Turn-On and Turn-Off metal ion chemosensing mechanisms.
Troubleshooting & Best Practices
-
Managing Background Fluorescence in Bioorthogonal Probes: If the pre-fluorescent azido-aminopyridine shows high background prior to the click reaction, check for ambient light exposure or trace Cu(I) contamination in your buffers. Trace metals can cause premature degradation of the azide group, relieving the PET quenching prematurely.
-
Signal-to-Noise Ratio in Metal Sensing: When utilizing "Turn-Off" sensors like 2-aminopyridine-3-carbonitrile for Fe³⁺ [4], ensure all glassware is acid-washed (10% HNO₃) and thoroughly rinsed with ultrapure water. Trace environmental iron or copper can pre-coordinate with the probe, leading to false "Turn-Off" baselines and artificially low dynamic ranges.
References
-
Li, X., et al. (2022). "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'". Molecules, 27(5), 1596. URL:[Link]
-
Üçüncü, M. (2022). "A BODIPY based probe for the reversible 'turn on' detection of Au(III) ions". Turkish Journal of Chemistry, 46(2), 523-529. URL:[Link]
-
Shylaja, A., et al. (2020). "Novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitrile as dual responsive fluorescent chemosensor for Fe3+ and picric acid in nanomolar detection limit". Dyes and Pigments, 174, 108062. URL:[Link]
-
Kaur, M., et al. (2012). "2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+". Tetrahedron Letters, 53(18), 2302–2307. URL:[Link]
Sources
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A BODIPY based probe for the reversible "turn on" detection of Au(III)" by MUHAMMED ÜÇÜNCÜ [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitrile as dual responsive fluorescent chemosensor for Fe3+ and picric acid in nanomolar detection limit | Scilit [scilit.com]
Advanced Application Notes: 2-Aminopyridines as Ligands in Organometallic Catalysis
Executive Summary & Mechanistic Rationale
For researchers and drug development professionals, the design of robust, highly active, and recyclable catalysts is paramount. 2-Aminopyridines (2-AP) and their derivatives have emerged as highly versatile monoanionic or neutral bidentate N-ligands, frequently serving as highly tunable alternatives to traditional cyclopentadienyl ligands[2-Aminopyridinate and related monoanionic bidentate N-ligands][1].
The causality behind their exceptional performance lies in their hemilabile nature and electronic dualism . The pyridine nitrogen acts as a strong σ -donor, stabilizing high-valent metal intermediates during oxidative addition. Conversely, the adjacent amine (or aminomethyl) nitrogen can dynamically coordinate and de-coordinate, providing an open coordination site for substrates. Furthermore, the N-H functionality frequently participates in outer-sphere hydrogen bonding, which is critical for organizing transition states in metal-ligand bifunctional catalysis.
This application note provides field-proven, self-validating protocols for two major applications: Palladium-catalyzed cross-coupling and Ruthenium-catalyzed transfer hydrogenation.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Workflows
Causality & Design Rationale
In traditional homogeneous Pd-catalyzed cross-coupling, the degradation of the active Pd(0) species into inactive "palladium black" is a primary failure mode. By utilizing a mesoporous silica-supported Pd(II)-2-aminopyridine complex (Pd-AMP-MSN) , researchers can prevent bimolecular aggregation[In situ prepared mesoporous silica nanosphere supported palladium(ii) 2-aminopyridine complex catalyst][2]. The 2-AP ligand ensures the Pd center remains electron-rich, facilitating the oxidative addition of notoriously challenging aryl chlorides and bromides. The high surface area of the silica support ensures rapid mass transfer in green, aqueous media.
Quantitative Performance Data
Table 1: Performance of Pd-AMP-MSN in Aqueous Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Time (h) | Yield (%) | Turnover Number (TON) |
| Iodobenzene | Phenylboronic acid | 1.0 | 98 | 9,800 |
| 4-Bromoanisole | Phenylboronic acid | 2.5 | 95 | 9,500 |
| 4-Chlorotoluene | Phenylboronic acid | 6.0 | 82 | 8,200 |
Protocol: Self-Validating Biphasic Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Catalyst & Standard Addition: Add the Pd-AMP-MSN catalyst (0.1 mol% Pd) and 1,3,5-trimethoxybenzene (0.5 mmol) as an internal quantitative standard.
-
Solvent Introduction: Add 5.0 mL of degassed, deionized water. The hydrophilic silica pores draw in the aqueous base, while the lipophilic 2-AP ligand microenvironment solubilizes the aryl halide.
-
Execution: Stir the biphasic mixture vigorously at 80 °C for the time specified in Table 1.
-
Self-Validation & Quality Control:
-
Phase Separation & Catalyst Recovery Check: Cool the reaction to room temperature and extract with ethyl acetate (3 x 5 mL). Centrifuge the mixture at 4000 rpm for 5 minutes. The heterogeneous catalyst will precipitate. Wash with water/ethanol and dry under vacuum. Validation: Weigh the recovered catalyst; recovery must be >95% to validate the run for subsequent recycling cycles.
-
Yield Quantification: Concentrate the organic layer and analyze via quantitative 1H NMR. Integrate the product's primary peaks against the 1,3,5-trimethoxybenzene standard. This internal validation ensures the recorded yield is independent of column chromatography losses.
-
Catalytic cycle of Pd-AMP in Suzuki-Miyaura coupling highlighting 2-AP ligand stabilization.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Causality & Design Rationale
Ruthenium(II) complexes bearing 2-(aminomethyl)pyridine (ampy) ligands are highly active transfer hydrogenation catalysts[2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes][3]. The reaction relies on a Noyori-type metal-ligand bifunctional mechanism .
-
Solvent Choice: Isopropanol is utilized as both the solvent and the stoichiometric hydride donor. Its low boiling point allows for facile downstream removal.
-
Base Activation: NaOH is strictly required to dehydrohalogenate the cis−RuCl2(PPh3)2(ampy) precatalyst. This generates the 16-electron Ru-amido active species.
-
Ligand Role: The N-H group of the ampy ligand acts as a hydrogen bond donor to the ketone substrate's oxygen atom, organizing an outer-sphere transition state that bypasses the need for direct substrate coordination to the metal.
Quantitative Performance Data
Table 2: Transfer Hydrogenation of Ketones by Ru-AMP
| Substrate | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Turnover Frequency (h⁻¹) |
| Acetophenone | 0.05 | 15 | >99 | 80,000 |
| Benzophenone | 0.05 | 30 | 98 | 39,200 |
| Cyclohexanone | 0.01 | 10 | >99 | 400,000 |
Protocol: Self-Validating Transfer Hydrogenation
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge a Schlenk flask with the precatalyst cis−RuCl2(PPh3)2(ampy) (0.05 mol% relative to substrate) and anhydrous isopropanol (10 mL).
-
Activation: Add a standardized 0.1 M solution of NaOH in isopropanol (2.0 equivalents relative to Ru). Stir at 25 °C for 5 minutes. Visual Cue: A subtle color shift from yellow/brown to deep red/purple indicates the formation of the active 16-electron amido complex.
-
Substrate Addition: Inject acetophenone (10 mmol) and dodecane (1.0 mmol, internal standard) into the flask.
-
Reaction: Heat the mixture to 82 °C (reflux) under a positive pressure of argon.
-
Self-Validation & Quality Control:
-
In-Process Kinetic Control: At t = 5, 10, and 15 minutes, withdraw 50 µL aliquots via syringe. Immediately expose the aliquots to air (aerobic quench). Oxygen irreversibly oxidizes the highly sensitive Ru-amido catalyst, instantly halting the reaction.
-
Analysis: Dilute the quenched aliquots with ethyl acetate and analyze via GC-FID. Calculate conversion by comparing the acetophenone and 1-phenylethanol peak areas against the dodecane internal standard. Validation: The mass balance (Product + Unreacted Substrate) must remain >99% relative to the internal standard to confirm the absence of side reactions (e.g., aldol condensation or over-reduction).
-
Noyori-type metal-ligand bifunctional transfer hydrogenation via Ru-AMP active amido species.
References
- Source: rsc.
- Source: researchgate.
- In situ prepared mesoporous silica nanosphere supported palladium(ii)
- 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II)
- Source: nih.
Sources
experimental procedure for N-alkylation of 5-(3-Aminophenyl)pyridin-2-amine
An Application Note and In-Depth Protocol for the Selective N-Alkylation of 5-(3-Aminophenyl)pyridin-2-amine via Reductive Amination
Abstract
The N-alkylation of aromatic diamines such as 5-(3-aminophenyl)pyridin-2-amine is a critical transformation in medicinal chemistry and materials science, providing access to a diverse range of functionalized intermediates. Direct alkylation using alkyl halides often leads to challenges with over-alkylation and poor selectivity.[1] This application note presents a detailed, reliable, and highly selective protocol for the mono-N-alkylation of 5-(3-aminophenyl)pyridin-2-amine using the reductive amination method. This one-pot procedure leverages the reaction between the amine and a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is subsequently reduced in situ by a mild hydride-based reducing agent.[2][3] We provide a comprehensive, step-by-step experimental guide, an exploration of the underlying reaction mechanism, purification and characterization procedures, and essential safety considerations.
Introduction and Reaction Principle
5-(3-Aminophenyl)pyridin-2-amine is a valuable building block possessing two primary amine groups with distinct electronic environments. The 3-amino group on the phenyl ring behaves as a typical nucleophilic aniline, whereas the 2-amino group on the electron-deficient pyridine ring exhibits reduced nucleophilicity due to its involvement in an amidine-like system.[4] This inherent difference in reactivity allows for the selective functionalization of the exocyclic aniline nitrogen.
Reductive amination is the method of choice for this transformation due to its high efficiency, mild reaction conditions, and excellent control over the degree of alkylation.[2] The process transforms a carbonyl group into an amine through an intermediate imine.[3] The reaction proceeds in two main stages within a single pot:
-
Imine Formation: The more nucleophilic 3-amino group of the substrate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is often facilitated by mild acid catalysis and results in the formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion.[5][6][7]
-
In Situ Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This reagent efficiently reduces the C=N double bond of the iminium ion to yield the corresponding secondary amine, without significantly reducing the starting aldehyde or ketone.[1][8]
This protocol provides a robust foundation for synthesizing a library of N-alkylated derivatives for downstream applications in drug discovery and materials development.
Reaction Mechanism: Reductive Amination
The Borch reductive amination is a cornerstone of modern organic synthesis.[9] The mechanism involves two distinct phases: the formation of an iminium ion followed by its hydride reduction.
Caption: General mechanism of reductive amination.
The reaction begins with the nucleophilic attack of the amine on the carbonyl group, forming a carbinolamine.[6] This intermediate eliminates a molecule of water to produce a protonated imine, known as an iminium ion. The carbon of the C=N bond is electrophilic and susceptible to nucleophilic attack by a hydride ion from the reducing agent, yielding the final secondary amine product.[8]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 5-(3-aminophenyl)pyridin-2-amine with an aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-(3-Aminophenyl)pyridin-2-amine | >98% | BenchChem | Starting material. |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Sigma-Aldrich | 1.1-1.2 equivalents. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich | 1.5 equivalents. Handle with care, moisture-sensitive.[10] |
| Dichloromethane (DCM), anhydrous | Anhydrous, >99.8% | Acros Organics | Reaction solvent. |
| Acetic Acid, glacial | ACS Grade | Fisher Chemical | Optional catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | Extraction solvent. |
| Brine (Saturated NaCl Solution) | N/A | Lab-prepared | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | J.T. Baker | Drying agent. |
| Silica Gel | 230-400 mesh | Merck | For column chromatography. |
| Round-bottom flask, magnetic stirrer, TLC plates | Standard Lab Grade | N/A |
Step-by-Step Procedure
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-(3-aminophenyl)pyridin-2-amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Aldehyde Addition: Add the desired aldehyde (1.1-1.2 eq.) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.[2]
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction: Continue to stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DCM). Combine the organic layers.[11]
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N-alkylated product.[2][11]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the newly introduced alkyl group and the disappearance of one of the -NH₂ signals.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[4]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid that reacts with water and moisture to release flammable gases.[13][14] It should be handled under an inert atmosphere and stored in a dry place.[10][15] Avoid contact with skin and eyes, as it can cause serious eye damage.[13]
-
Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Avoid inhalation and contact with skin.
-
Quenching: The quenching step with NaHCO₃ should be performed slowly and carefully, as it can result in gas evolution (CO₂ and H₂).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reducing agent; low reactivity of carbonyl. | Use fresh NaBH(OAc)₃. Add a catalytic amount of acetic acid. Increase reaction time or gently heat the mixture (e.g., 40 °C). |
| Formation of Byproducts | Over-alkylation (dialkylation); reduction of aldehyde. | Use a milder reducing agent like NaBH(OAc)₃. Avoid a large excess of the aldehyde. Add the reducing agent slowly. |
| Difficult Purification | Close Rf values of product and starting material. | Optimize the eluent system for column chromatography. Consider using a different solvent system or a gradient elution. |
Conclusion
This application note provides a detailed and robust protocol for the selective mono-N-alkylation of 5-(3-aminophenyl)pyridin-2-amine via reductive amination. The method is characterized by its operational simplicity, mild conditions, and high selectivity, making it an invaluable tool for chemists in pharmaceutical and materials science research. By following this guide, researchers can reliably synthesize a wide array of N-alkylated derivatives for further investigation.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018, October 26). ACS Catalysis. [Link]
-
Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
-
Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. [Link]
-
Sodium triacetoxyborohydride - Safety Data Sheet. (2018, September 3). Novachem. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018, September 28). Organic Chemistry Frontiers. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
-
Reductive amination. Wikipedia. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. (Patent CN107011255A).
-
Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Process for the N-alkylation of aminopyridines. (Patent CN113214146A).
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Saudi Chemical Society. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers in Chemistry. [Link]
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. ResearchGate. [Link]
-
Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022, November 9). The Journal of Organic Chemistry. [Link]
-
Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013, February 15). Chemical Science Transactions. [Link]
-
Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Organic Chemistry Portal. [Link]
-
NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. (2022, March 30). Magnetic Resonance in Chemistry. [Link]
-
Reductive Amination of aldehydes with sodium borohydride and lithium aluminum hydride in the presence of lithium perchlorate. ResearchGate. [Link]
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. 5-(3-Aminophenyl)pyridin-2-amine | 503536-72-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. aksci.com [aksci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. dl.novachem.com.au [dl.novachem.com.au]
Application Note & Protocols: Regioselective Functionalization of 5-(3-Aminophenyl)pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-(3-aminophenyl)pyridin-2-amine is a versatile bicyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Possessing two primary amino groups with distinct electronic environments, this molecule presents a unique opportunity for regioselective chemical modification. This guide provides a comprehensive analysis of the differential reactivity of the 2-amino (pyridin-2-yl) and 3'-amino (phenyl) positions. We present detailed, field-proven protocols for selective acylation and sulfonylation, as well as an orthogonal strategy employing protecting groups to achieve functionalization at either amine. The causality behind experimental choices, methods for analytical validation, and expected outcomes are discussed in detail to empower researchers in leveraging this valuable building block for drug discovery and novel material synthesis.
The Strategic Imperative: Understanding Differential Reactivity
The synthetic utility of 5-(3-aminophenyl)pyridin-2-amine hinges on the ability to selectively functionalize one of its two primary amino groups. The electronic character of the aromatic ring to which each amine is attached governs its nucleophilicity and basicity, providing a handle for achieving high regioselectivity.
-
The 3'-Amino Group (Aniline-type): The amino group on the phenyl ring behaves as a typical arylamine.[1] Its lone pair of electrons is delocalized into the phenyl π-system, which reduces its basicity compared to aliphatic amines.[1] However, it remains the more nucleophilic and basic of the two amino groups on this scaffold.
-
The 2-Amino Group (Aminopyridine-type): The amino group at the 2-position of the pyridine ring is part of an amidine-like system (N=C-NH₂).[1] The electron-withdrawing nature of the pyridine ring nitrogen significantly reduces the nucleophilicity of this exocyclic amino group.[2] Furthermore, the pyridine nitrogen's lone pair is located in an sp² hybrid orbital, not contributing to the aromatic system, making it a potential site for metal coordination which can inhibit certain catalytic reactions.[1][2]
This inherent difference in reactivity—with the 3'-amino group being significantly more nucleophilic—is the cornerstone of direct, selective functionalization. Under carefully controlled kinetic conditions, electrophilic reagents will preferentially react at the 3'-position.
Figure 1: Diagram illustrating the differential nucleophilicity of the two amino groups on 5-(3-aminophenyl)pyridin-2-amine, leading to a preferential site for electrophilic attack.
Protocols for Selective Functionalization
Two primary strategies can be employed for the selective functionalization of this diamine: (A) Direct regioselective reaction under kinetic control, and (B) An orthogonal approach using protecting groups for more complex syntheses.
A. Direct Regioselective Functionalization of the 3'-Amino Group
This approach leverages the higher nucleophilicity of the aniline-type amine for direct, selective modification.
Protocol 1: Regioselective Acylation (Amide Formation)
This protocol describes the selective formation of an amide bond at the 3'-amino position using an acyl chloride. The use of a non-nucleophilic base and low temperatures is critical to prevent side reactions and acylation of the less reactive 2-amino group.
Workflow: Direct Regioselective Acylation
Figure 2: Experimental workflow for the direct and regioselective acylation of the 3'-amino group.
Step-by-Step Methodology:
-
Preparation: To a solution of 5-(3-aminophenyl)pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.
-
Addition of Electrophile: Add the desired acyl chloride (1.0 eq) dropwise over 10-15 minutes. The formation of a precipitate (DIPEA·HCl) may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(3-(2-aminopyridin-5-yl)phenyl)amide.
Protocol 2: Regioselective Sulfonylation (Sulfonamide Formation)
This protocol achieves selective sulfonamide formation at the 3'-amino position. The principles are analogous to acylation.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(3-aminophenyl)pyridin-2-amine (1.0 eq) in anhydrous pyridine or a mixture of THF/DIPEA (1.2 eq). Pyridine can act as both the solvent and base.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Electrophile: Add the sulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor by TLC/LC-MS.
-
Workup: Carefully pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with dilute HCl (to remove pyridine), water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
| Reaction Type | Electrophile | Typical Conditions | Expected Selectivity |
| Acylation | Acetyl Chloride | DCM, DIPEA, 0 °C to RT | >95% for 3'-amino |
| Sulfonylation | Tosyl Chloride | Pyridine, 0 °C to RT | >95% for 3'-amino |
| Alkylation | Benzyl Bromide | K₂CO₃, ACN, 60 °C | Lower selectivity, potential for di-alkylation |
Table 1: Summary of typical conditions and expected regioselectivity for direct functionalization reactions.
B. Orthogonal Strategy via Amine Protection
For instances where functionalization of the less-reactive 2-amino group is desired, or for multi-step syntheses, a protecting group strategy is essential.[3] The more nucleophilic 3'-amino group is first "masked" with a protecting group, leaving the 2-amino group available for reaction. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable to many reaction conditions but can be easily removed with acid.[4][5][6]
Workflow: Orthogonal Functionalization via Protection
Figure 3: Workflow for the functionalization of the 2-amino group using an orthogonal protecting group strategy.
Protocol 3: Selective Boc-Protection of the 3'-Amino Group
-
Preparation: Dissolve 5-(3-aminophenyl)pyridin-2-amine (1.0 eq) in THF (0.2 M).
-
Addition of Reagent: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in THF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction is typically slow but clean. Monitor by LC-MS for the formation of the mono-protected product and disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can often be taken to the next step without extensive purification. If necessary, purify by column chromatography (using a gradient of ethyl acetate in hexanes) to isolate the pure tert-butyl (3-(2-aminopyridin-5-yl)phenyl)carbamate.
Protocol 4: Functionalization of the Free 2-Amino Group
With the 3'-amino group protected, the 2-amino position can now be functionalized. Note that harsher conditions may be required compared to the functionalization of the 3'-amino group due to its lower reactivity.[2]
-
Preparation: Dissolve the Boc-protected intermediate from Protocol 3 (1.0 eq) in anhydrous THF or DMF. Add a suitable base (e.g., NaH, 1.5 eq) at 0 °C if a strong base is required for deprotonation, or use DIPEA (2.0 eq) for standard acylations.
-
Addition of Electrophile: Add the desired electrophile (e.g., acyl chloride or sulfonyl chloride, 1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. Monitor by LC-MS.
-
Workup & Purification: Perform a standard aqueous workup as described in Protocol 1. Purify by column chromatography to yield the fully substituted, protected intermediate.
Protocol 5: Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound (1.0 eq) in DCM (0.1 M).
-
Addition of Acid: Add trifluoroacetic acid (TFA) (10-20 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction: Stir for 1-3 hours until LC-MS analysis confirms the complete removal of the Boc group.
-
Workup: Concentrate the solvent under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. If HCl/dioxane was used, the product will be the hydrochloride salt, which can be neutralized with a base (e.g., saturated NaHCO₃) and extracted into an organic solvent.
Analytical Validation of Regioselectivity
Confirming the site of functionalization is a critical step. A combination of spectroscopic and chromatographic techniques provides definitive evidence.
| Technique | Observation for 3'-Amino Functionalization | Observation for 2-Amino Functionalization |
| ¹H NMR | Disappearance of one -NH₂ proton signal; downfield shift of aromatic protons on the phenyl ring. The 2-NH₂ signal remains. | Disappearance of the 2-NH₂ proton signal; downfield shift of protons on the pyridine ring, particularly the H3 and H4 protons. The 3'-NH₂ signal remains. |
| ¹³C NMR | Significant shift in the carbon signals of the phenyl ring, especially the C-3' carbon directly attached to the newly formed amide/sulfonamide. | Significant shift in the carbon signals of the pyridine ring, especially the C-2 carbon. |
| IR Spectroscopy | Disappearance of one N-H stretching band (~3300-3500 cm⁻¹) and appearance of a strong amide C=O stretch (~1650-1680 cm⁻¹).[7][8] | Similar changes, but the specific frequencies and band shapes may differ slightly. |
| TLC/HPLC | The mono-functionalized product will have a distinct retention factor (Rf) or retention time (RT) compared to the starting material and any di-substituted byproducts.[9][10] | The product isomer will have a different Rf/RT from the 3'-functionalized isomer, allowing for analytical separation and confirmation. |
Table 2: Key analytical signatures for the characterization and confirmation of regioselective functionalization.
Conclusion
5-(3-Aminophenyl)pyridin-2-amine is a high-value synthetic intermediate whose utility is unlocked through the strategic and controlled functionalization of its amino groups. By understanding the inherent electronic differences between the aniline-type and aminopyridine-type nitrogens, researchers can achieve excellent regioselectivity through direct electrophilic reactions under kinetic control. For more complex targets requiring modification of the less-reactive 2-amino position, a robust orthogonal strategy using a Boc protecting group provides a reliable pathway. The protocols and analytical guidance provided herein serve as a comprehensive resource for chemists to confidently and efficiently incorporate this versatile scaffold into their research and development programs.
References
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Knight, J. A., & House, H. O. (1969). Gas Chromatographic Analysis of Geometric Diamine Isomers as Tetramethyl Derivatives. Analytical Chemistry, 41(12), 1747-1749. Retrieved from [Link]
-
Spectroscopic Investigations of 2-Aminopyridine. (n.d.). TSI Journals. Retrieved from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. Retrieved from [Link]
-
Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2014). ResearchGate. Retrieved from [Link]
-
A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate. Retrieved from [Link]
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614-8618. Retrieved from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase. (2022). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Albero, J., El-Sagher, H., & Isidro-Llobet, A. (2016). Amino Acid-Protecting Groups. Peptide Science. Retrieved from [Link]
-
Protecting groups in organic synthesis. (n.d.). University of Calicut. Retrieved from [Link]
-
Platinum(II) Acetylacetonate Complex Based on 5-(3-Aminophenyl)-2-(2-thienyl)pyridine. (2022). Russian Journal of Coordination Chemistry. Retrieved from [Link]
Sources
- 1. 5-(3-Aminophenyl)pyridin-2-amine | 503536-72-9 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
Application Note: Designing Methuosis Inducers Using Aminopyrimidine Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Cell Biology, Oncology Therapeutics
Introduction: The Case for Methuosis in Apoptosis-Resistant Cancers
Conventional oncological therapies predominantly rely on inducing apoptosis. However, intrinsic or acquired resistance to apoptotic pathways remains a formidable barrier, particularly in aggressive malignancies like Triple-Negative Breast Cancer (TNBC). Methuosis —a non-apoptotic form of regulated cell death characterized by the hyperactivation of macropinocytosis and the massive accumulation of macropinosome-derived vacuoles—offers a compelling alternative therapeutic strategy[1].
Recent structure-activity relationship (SAR) studies have identified aminopyrimidine scaffolds , specifically N-phenyl-4-pyrimidinediamine derivatives, as highly potent methuosis inducers[2]. By disrupting endosomal trafficking and kinase signaling, these compounds cause irreversible cellular vacuolization and membrane rupture. This application note details the design principles, mechanistic pathways, and self-validating experimental protocols required to evaluate aminopyrimidine-based methuosis inducers.
Scaffold Design & Mechanistic Causality
Structural Rationale of Aminopyrimidines
The N-phenyl-4-pyrimidinediamine core is a privileged scaffold in medicinal chemistry, originally recognized for its kinase inhibitory properties (e.g., BCL6 inhibition)[3]. However, specific substitutions on the pyrimidine ring pivot the molecule's bioactivity from targeted kinase inhibition to catastrophic vacuolization.
Compounds like JH530 and DZ-514 demonstrate that halogenated or sterically bulky substituents on the phenyl ring, combined with the hydrogen-bonding capacity of the aminopyrimidine core, are critical for triggering the methuotic phenotype[2][4]. These structural motifs facilitate binding to intracellular targets that govern actin remodeling and endosomal fusion.
Signaling Pathways Driving Methuosis
Aminopyrimidine inducers typically drive methuosis through two converging pathways:
-
The Ras/Rac1/Arf6 Axis: Hyperactivation of Ras and Rac1 stimulates actin-driven membrane ruffling (macropinocytosis). Concurrently, the inactivation of Arf6 prevents these macropinosomes from recycling back to the plasma membrane, forcing them to fuse into giant, lethal vacuoles[5].
-
The ROS-MKK4-p38 Axis: Inducers like DZ-514 trigger reactive oxygen species (ROS) accumulation, which subsequently phosphorylates MKK4 and activates the p38 MAPK pathway, accelerating catastrophic vacuolization[4].
Fig 1: Dual signaling pathways of aminopyrimidine-induced methuosis.
Quantitative Profiling of Lead Compounds
To benchmark new synthesized derivatives, compare their efficacy against established aminopyrimidine methuosis inducers. The table below summarizes the quantitative data of field-standard compounds.
| Compound | Scaffold Architecture | Target Malignancy | Effective Dose (In Vitro) | Primary Mechanistic Driver |
| JH530 | N-phenyl-4-pyrimidinediamine | TNBC (HCC1806, MDA-MB-468) | 0.5 – 1.5 μM | Massive macropinosome accumulation and fusion[2] |
| DZ-514 | N-phenyl-4-pyrimidinediamine | TNBC | Low Micromolar | ROS-MKK4-p38 axis activation[4] |
| 12A | Aminopyrimidine-indole hybrid | General Carcinoma | High Nanomolar | Clathrin-independent macropinocytosis[6] |
Self-Validating Experimental Protocols
To rigorously classify a novel aminopyrimidine as a true methuosis inducer, researchers must prove that the observed vacuoles are derived from macropinosomes (not autophagosomes or the endoplasmic reticulum) and that the cell death is non-apoptotic.
Protocol 1: Phenotypic Screening & Fluid-Phase Tracing
Causality Insight: Macropinocytosis is a non-selective, fluid-phase uptake mechanism. By introducing a fluorescent extracellular fluid tracer (Lucifer Yellow), we can confirm that the intracellular vacuoles originate from the extracellular space.
-
Cell Seeding: Seed HCC1806 or MDA-MB-468 cells in a 6-well plate at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with the aminopyrimidine derivative (e.g., 1.0 μM JH530) for 2 to 24 hours.
-
Phase-Contrast Imaging: Observe cells under a phase-contrast microscope every 4 hours. Look for the displacement of the nucleus and the formation of phase-lucent cytoplasmic vacuoles.
-
Lucifer Yellow Tracing:
-
Add 1 mg/mL Lucifer Yellow (LY) to the culture medium 2 hours prior to the imaging endpoint.
-
Wash cells 3x with ice-cold PBS to remove extracellular dye.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Validation: Under fluorescence microscopy, true methuotic vacuoles will exhibit intense intra-vacuolar LY fluorescence, confirming their macropinocytic origin.
-
Protocol 2: Mechanistic Validation via V-ATPase Inhibition
Causality Insight: The fusion of early macropinosomes into giant vacuoles requires endosomal acidification driven by Vacuolar-type H⁺-ATPase (V-ATPase). If the vacuoles are autophagic, inhibiting V-ATPase with Bafilomycin A1 (Baf A1) will exacerbate vacuolization by blocking autolysosomal degradation. Conversely, if the process is methuosis, Baf A1 will prevent the formation of giant vacuoles[4].
-
Pre-treatment: Pre-treat the seeded TNBC cells with 100 nM Bafilomycin A1 for 1 hour.
-
Induction: Co-treat the cells with the aminopyrimidine inducer (e.g., 1.0 μM DZ-514) and Baf A1 for 24 hours.
-
Analysis: Assess cellular morphology and viability (via CellTiter-Glo or MTT assay).
-
Validation: A dramatic reduction in vacuole formation and a rescue of cell viability in the Baf A1 cohort definitively confirms methuosis over autophagy.
Protocol 3: Apoptosis Exclusion Assay
Causality Insight: Methuosis is caspase-independent. To prove the compound does not primarily trigger apoptosis, caspase inhibitors must fail to rescue the cells.
-
Inhibitor Addition: Pre-treat cells with 20 μM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour.
-
Treatment: Add the aminopyrimidine inducer for 48 hours.
-
Viability Readout: Perform a standard viability assay. If Z-VAD-FMK fails to rescue cell viability, the mechanism is confirmed as caspase-independent (methuotic) cell death.
Fig 2: Self-validating experimental workflow for novel methuosis inducers.
Conclusion
Aminopyrimidine scaffolds represent a highly tunable and potent class of small molecules for inducing methuosis. By exploiting the metabolic vulnerabilities of macropinocytosis in cancer cells, these compounds bypass traditional apoptotic resistance mechanisms. Utilizing the self-validating protocols outlined above ensures high-fidelity characterization of novel derivatives, accelerating the development of next-generation therapeutics for refractory cancers like TNBC.
References
-
He, J., et al. (2023). "Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer." Journal of Medicinal Chemistry, 66(11), 7421–7437.
-
Wang, L., et al. (2023). "A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer." Cancer Letters, 555, 216049.
-
Ye, T., et al. (2023). "Progress in the discovery and development of small molecule methuosis inducers." RSC Medicinal Chemistry, 14, 1400–1409.
-
Maltese, W.A., & Overmeyer, J.H. (2014). "Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments." American Journal of Pathology, 184(6), 1630–1642.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-(3-Aminophenyl)pyridin-2-amine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing complex biaryl diamines. The synthesis of 5-(3-Aminophenyl)pyridin-2-amine presents a unique set of challenges, primarily due to the presence of two highly coordinating primary amine groups and a basic pyridine ring.
This guide is designed to move beyond basic recipes. Here, we dissect the causality behind reaction failures—such as catalyst poisoning and oxidative side reactions—and provide field-proven, self-validating protocols to ensure high-yield, reproducible results.
Synthetic Strategy & Workflow
The most robust method for constructing the 5-(3-aminophenyl)pyridin-2-amine skeleton relies on the Suzuki-Miyaura cross-coupling. However, attempting this directly with unprotected amines often leads to failure. The workflow below outlines the strategic use of precursors to bypass these mechanistic traps.
Workflow for the synthesis of 5-(3-Aminophenyl)pyridin-2-amine via Suzuki coupling.
Troubleshooting & FAQs
Logical troubleshooting tree for low yield in biaryl diamine Suzuki couplings.
Q1: I am attempting a direct Suzuki coupling between 5-bromo-2-aminopyridine and (3-aminophenyl)boronic acid, but my yields are consistently below 30%. What is driving this poor conversion? Causality & Solution: The primary culprit is catalyst deactivation (poisoning) by the free amine groups. Primary amines, particularly anilines and aminopyridines, possess highly nucleophilic lone pairs that strongly coordinate to the electrophilic Palladium(II) intermediates in the catalytic cycle. This coordination forms stable, off-cycle Pd-amine complexes, effectively sequestering the active catalyst and preventing the crucial transmetalation step 1. Actionable Fix: To bypass this, employ a "Nitro Precursor" strategy. The synthesis of the intermediate 5-(3-nitrophenyl)pyridin-2-amine can be efficiently achieved by coupling 5-bromo-2-aminopyridine with 3-nitrophenylboronic acid, followed by catalytic reduction of the nitro group 2. Alternatively, protecting the amino group of (3-aminophenyl)boronic acid as a Boc-carbamate prevents side reactions and catalyst deactivation.
Q2: When using the nitro-precursor route, I observe significant homocoupling of the 3-nitrophenylboronic acid (yielding 3,3'-dinitrobiphenyl). How do I suppress this? Causality & Solution: Homocoupling of boronic acids is an oxidative side reaction. If trace molecular oxygen is present in your solvent, it oxidizes the active Pd(0) species to a peroxo-Pd(II) complex. This complex readily undergoes transmetalation with two equivalents of your boronic acid, culminating in reductive elimination of the homocoupled dimer. Actionable Fix: Implement rigorous Schlenk techniques. Degas your solvents using the "freeze-pump-thaw" method (minimum 3 cycles) or sparge with high-purity Argon for at least 30 minutes prior to adding the catalyst. Additionally, adding the boronic acid dropwise over 1-2 hours keeps its steady-state concentration low, kinetically favoring the cross-coupling pathway over homocoupling.
Q3: My conversion is good, but I'm struggling with the purification of the final 5-(3-Aminophenyl)pyridin-2-amine. It streaks on silica and recovery is low. Any advice? Causality & Solution: 5-(3-Aminophenyl)pyridin-2-amine is a highly polar biaryl diamine. The two primary amine groups and the pyridine nitrogen strongly hydrogen-bond with the acidic silanol groups on standard unmodified silica gel, leading to severe tailing, irreversible adsorption, and poor mass recovery. Actionable Fix: Switch to amine-functionalized (NH2) silica gel or use a highly basic eluent system (e.g., DCM/MeOH containing 1-5% triethylamine or aqueous ammonia). Alternatively, bypass chromatography entirely by utilizing an acid-base extraction protocol, exploiting the basicity of the diamine to precipitate it from an aqueous solution at its isoelectric point.
Quantitative Data: Reaction Optimization
The following table summarizes the quantitative impact of protecting groups, ligands, and solvents on the overall yield of the Suzuki-Miyaura coupling step.
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | 5-bromo-2-aminopyridine | (3-aminophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 28% |
| 2 | 5-bromo-2-aminopyridine | 3-nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 65% |
| 3 | 5-bromo-2-aminopyridine | 3-nitrophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 88% |
| 4 | 5-bromo-2-(Boc-amino)pyridine | (3-Boc-aminophenyl)boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 92% |
Note: Entries 3 and 4 demonstrate that mitigating free-amine coordination (either via nitro precursors or Boc protection) combined with a bidentate ligand (dppf) drastically improves transmetalation efficiency.
Detailed Experimental Protocol: The Nitro-Precursor Route
This self-validating protocol utilizes the nitro-precursor strategy to ensure high yields while avoiding the need for expensive Boc-anhydride and subsequent deprotection steps 3.
Phase 1: Suzuki-Miyaura Coupling (Synthesis of 5-(3-nitrophenyl)pyridin-2-amine)
-
Preparation: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-aminopyridine (1.0 eq, 10 mmol) and 3-nitrophenylboronic acid (1.2 eq, 12 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) and Na₂CO₃ (2.5 eq, 25 mmol).
-
Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and deionized water (100 mL total). Sparge the suspension vigorously with high-purity Argon for exactly 30 minutes. Self-Validation: The solution should transition from a heterogeneous suspension to a deep red/orange homogeneous mixture as the active Pd species forms.
-
Reaction Execution: Seal the flask and heat the mixture to 85°C under a positive Argon atmosphere for 12 hours.
-
In-Process Control: Monitor the reaction via LC-MS. Proceed to workup only when the peak corresponding to 5-bromo-2-aminopyridine is completely consumed, validating the end of the catalytic cycle.
-
Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the nitro-intermediate as a yellow solid.
Phase 2: Catalytic Reduction (Synthesis of 5-(3-Aminophenyl)pyridin-2-amine)
-
Reaction Setup: Dissolve the purified 5-(3-nitrophenyl)pyridin-2-amine (1.0 eq) in absolute ethanol (50 mL) within a heavy-walled hydrogenation vessel.
-
Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with Nitrogen prior to addition.
-
Hydrogenation: Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Stir vigorously under 1 atm of H₂ gas at room temperature for 4-6 hours.
-
Validation & Filtration: Monitor via TLC (DCM:MeOH 9:1). Upon complete disappearance of the yellow nitro starting material, filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot ethanol (3 x 20 mL).
-
Isolation: Concentrate the filtrate in vacuo. To remove trace impurities, triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford pure 5-(3-Aminophenyl)pyridin-2-amine.
References
-
ResearchGate Contributors. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." ResearchGate, 2025. Available at: [Link]
-
King's College London Researchers. "Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms." KCL Publications, June 2017. Available at:[Link]
Sources
overcoming poor solubility of aminopyridine derivatives in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic solubility profiles of aminopyridine derivatives. These compounds are notorious for crashing out of moderately polar organic solvents (like dichloromethane or ethyl acetate) at the most inconvenient stages of a synthetic workflow or assay preparation.
This guide is designed to move beyond basic trial-and-error. Here, we will dissect the thermodynamic and structural causes of this poor solubility and provide field-proven, self-validating strategies to keep your aminopyridine derivatives in solution.
FAQ 1: Mechanistic Understanding
Q: Why do my aminopyridine derivatives instantly precipitate when I transition from polar solvents to standard organic solvents like DCM or hexane?
A: The core issue lies in the high crystal lattice energy driven by intense intermolecular hydrogen bonding. Aminopyridines possess both a strong hydrogen-bond donor (the primary or secondary exocyclic amine) and a strong hydrogen-bond acceptor (the endocyclic pyridine nitrogen). In non-polar or moderately polar organic solvents, the solvent molecules cannot outcompete these strong intermolecular interactions. Consequently, the molecules self-associate and precipitate.
As highlighted in 1[1], solubility is thermodynamically favored only when the solvent can actively participate in hydrogen bonding or dipole-dipole interactions, which is why polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are highly effective. When you dilute a DMSO stock into a less polar organic buffer, you induce "antisolvent precipitation" because the overall polarity of the micro-environment drops below the threshold required to solvate the lattice[2].
Data Presentation: Baseline Solubility Profiles
To establish a baseline for your experimental design, the following table synthesizes the solubility behavior of standard aminopyridines across various solvent classes based on established chemical repository data[1][3][4].
| Solvent System | Polarity Profile | 2-Aminopyridine (2-AP) | 4-Aminopyridine (4-AP) |
| Water / Aqueous Buffers | Highly Polar Protic | Soluble | ~30-50 mg/mL |
| DMSO / DMF / NMP | Polar Aprotic | Very High | ~30 mg/mL |
| Methanol / Ethanol | Polar Protic | High | Soluble |
| Acetone / Ethyl Acetate | Moderately Polar | Moderate | Sparingly Soluble |
| Chloroform / DCM | Halogenated | Low-Moderate | Poor |
| Hexane / Cyclohexane | Non-polar | Very Low | Insoluble |
FAQ 2: Troubleshooting & Strategic Interventions
Q: I cannot change my bulk reaction solvent from DCM or THF. How can I chemically modify the aminopyridine to maintain solubility?
A: If your downstream workflow permits it, the most robust solution is to apply a . By converting the primary amine into a carbamate (e.g., Boc or Fmoc protection), you eliminate the primary hydrogen-bond donors. This drastically lowers the crystal lattice energy and increases the molecule's lipophilicity, making it highly soluble in halogenated and ethereal solvents.
Q: I need the free amine for a downstream coupling reaction, so protecting groups are not an option. What are my alternatives?
A: You have two primary options:
-
Solvent Engineering (Co-solvency): Create a highly concentrated stock in DMSO or NMP, and introduce it dropwise into your bulk organic solvent under high shear. This prevents localized supersaturation.
-
Lipophilic Salt Formation: React the aminopyridine with a lipophilic acid (e.g., 2-ethylhexanoic acid or oleic acid). The bulky aliphatic chain of the counter-ion acts as a steric shield, preventing the aminopyridine molecules from packing tightly into a crystal lattice, thereby forcing them to remain solvated in organic media.
Visualization: Troubleshooting Workflow
Use the following decision matrix to determine the optimal solubilization strategy for your specific experimental constraints.
Decision matrix for solubilizing aminopyridine derivatives in organic workflows.
Experimental Protocols
Protocol A: Boc-Protection for Enhanced Organic Solubility
Use this protocol when the free amine is not immediately required, and maximum solubility in non-polar organics is desired.
-
Initial Dispersion: Suspend 1.0 eq of the aminopyridine derivative in anhydrous THF (0.2 M). Causality: THF provides a balance of polarity to partially solvate the starting material while supporting the subsequent catalytic cycle.
-
Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: The exocyclic nitrogen of an aminopyridine is poorly nucleophilic due to resonance delocalization into the electron-deficient pyridine ring. DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that forces the reaction forward.
-
Reagent Introduction: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal volume of THF. Stir at room temperature for 4-6 hours.
-
Self-Validating System (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (elute with 1:1 Hexane/EtOAc). The starting aminopyridine will streak or remain near the baseline due to strong hydrogen bonding with the silica. A successful reaction is validated by the appearance of a tight, non-polar spot migrating with a significantly higher Rf value, confirming the H-bond donors have been successfully masked.
Protocol B: Co-Solvent Blending to Prevent Antisolvent Precipitation
Use this protocol when the free base must be preserved for immediate downstream coupling.
-
Stock Preparation: Dissolve the aminopyridine in pure, anhydrous DMSO or NMP to create a concentrated stock (e.g., 0.5 M). Sonicate for 5 minutes. Causality: The strong dipole and H-bond accepting nature of DMSO completely disrupts the crystalline lattice, ensuring true molecular dispersion.
-
High-Shear Dilution: Equip your reaction flask containing the bulk organic solvent (e.g., DCM) with a high-speed magnetic stirrer. Add the DMSO stock solution dropwise (1 drop per second) directly into the vortex. Causality: Rapid dispersion prevents localized zones of high aminopyridine concentration, bypassing the nucleation threshold that triggers antisolvent precipitation[2].
-
Self-Validating System (Optical Clarity): Allow the solution to equilibrate to 20°C. Shine a laser pointer through the flask. If the beam path is invisible, true solvation has been achieved. If you observe Tyndall scattering (a visible beam path), metastable nucleating clusters have formed, indicating that the dilution rate was too fast or the bulk solvent volume is insufficient.
References
-
Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Title: Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate Source: ACS Publications URL:[Link]
-
Title: Benefits of Protecting Groups in Organic Synthesis Source: Labinsights URL:[Link]
Sources
managing regioselectivity in the synthesis of substituted aminopyridines
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This hub is designed for researchers, medicinal chemists, and drug development professionals navigating the complex landscape of pyridine functionalization.
Managing regioselectivity in the synthesis of substituted aminopyridines requires a deep understanding of electronic activation, steric hindrance, and catalytic mechanisms. Below, you will find troubleshooting guides, mechanistic FAQs, and validated protocols to resolve common synthetic bottlenecks.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q: Why am I getting poor regioselectivity (mixtures of C2 and C4 amination) when performing SNAr on 2,4-dichloropyridines? A: In an unactivated 2,4-dichloropyridine, both the C2 and C4 positions are electronically activated toward nucleophilic attack due to their relationship with the electron-withdrawing ring nitrogen. Because the transition states for attack at either position are energetically similar, you will inevitably obtain a mixture of regioisomers.
Solution: To enforce strict regiocontrol, you must introduce an electronic bias. The gold standard is utilizing a substrate like 2,4-dichloro-5-nitropyridine. The strong electron-withdrawing nitro group at the 5-position selectively and overwhelmingly activates the adjacent C4 position for nucleophilic attack[1]. If your synthetic route cannot tolerate a nitro group, you must pivot to a catalyst-controlled method (see Buchwald-Hartwig section below).
Q: I am using 2,4-dichloro-5-nitropyridine, but my reaction is stalling or yielding degradation products. What is going wrong? A: SNAr reactions with highly activated substrates are exothermic and sensitive to base selection. If you are using a strong, unhindered base (like NaOH or primary alkoxides), you are likely causing competitive hydrolysis or ring-opening degradation. Solution: Switch to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) and run the reaction in a polar aprotic solvent (e.g., THF or DMF) at lower temperatures (0 °C to room temperature).
Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of 2,6-dichloropyridine is yielding unselective double amination. How do I isolate the mono-aminated product? A: 2,6-Dihalopyridines are notoriously prone to over-reaction. Once the first amine is installed, the resulting 2-amino-6-chloropyridine remains reactive. The causality lies in the oxidative addition step: if your palladium catalyst can easily insert into the remaining C-Cl bond, double amination is inevitable.
Solution: You must exploit steric differentiation. By utilizing a bulky, electron-rich monodentate phosphine ligand like XPhos or BrettPhos, the active Pd(0)L complex becomes too sterically encumbered to undergo a second oxidative addition into the mono-aminated intermediate[2]. Additionally, strictly limit your amine stoichiometry to 1.05 equivalents and use a milder base like Cs2CO3 instead of NaOtBu to slow the catalytic cycle and maximize selectivity[3].
Advanced Strategies: Metal-Free & C-H Functionalization
Q: Is there a metal-free method to regioselectively aminate unactivated pyridines directly at the C4 position? A: Yes. Direct SNAr on unhalogenated pyridines (the Chichibabin reaction) is harsh and unselective. However, a modern approach utilizes phosphorus-mediated C-H functionalization. By treating the pyridine with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), you can selectively form a C4-phosphonium intermediate. Steric repulsion from the nitrogen lone pair's solvation sphere prevents C2 activation, directing the bulky phosphonium group exclusively to C4. Subsequent displacement with sodium azide and reduction yields the C4-aminopyridine[4].
Q: What if I specifically need C2 amination on an unactivated pyridine? A: Convert the pyridine to a pyridine N-oxide. The N-oxide oxygen can be activated by electrophiles (like Ts2O or saccharin derivatives). This activation triggers a regioselective nucleophilic attack by the amine exclusively at the C2 position, followed by rearomatization and loss of the activating group[5].
Strategic Workflows & Visualizations
To assist in selecting the correct synthetic route, consult the decision tree below.
Caption: Decision tree for selecting regioselective amination strategies based on substrate.
Caption: Mechanistic pathway for metal-free C4-selective amination via phosphonium activation.
Quantitative Data: Amination Conditions Comparison
| Method | Reagents / Catalyst System | Typical Temp. | Regioselectivity | Functional Group Tolerance |
| Directed SNAr | Amine, DIPEA, THF/DMF | 0–25 °C | C4 (Requires 5-NO₂ bias) | Moderate (Base sensitive) |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 80–110 °C | C2 or C4 (Ligand controlled) | High |
| N-Oxide Activation | Ts₂O or Saccharin, Amine | 0–25 °C | C2 | High |
| Phosphonium Salt | PyBroP, NaN₃, then Reduction | 25–60 °C | C4 | Very High |
Validated Experimental Protocols
Protocol A: Regioselective C4-Amination via SNAr
This protocol utilizes electronic bias to achieve >95% regioselectivity. The system is self-validating: the resulting push-pull chromophore (amine to nitro) will be highly fluorescent under 365 nm UV light.
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) dropwise via syringe.
-
Amine Addition: Slowly add the desired secondary amine (1.05 eq, 5.25 mmol) dissolved in THF (5 mL) over 10 minutes.
-
Reaction Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Check progress via TLC (Hexanes/EtOAc). The product spot will appear bright yellow and highly fluorescent under 365 nm UV, confirming successful C4 substitution. The C2-chloro group remains intact.
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Regioselective Mono-Amination of 2,6-Dichloropyridine via Buchwald-Hartwig
This protocol uses steric bulk (XPhos) to prevent double amination. LCMS validation is critical to ensure the absence of the +Amine/-Cl double-addition mass.
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a vial with 2,6-dichloropyridine (1.0 eq, 2.0 mmol), Pd₂(dba)₃ (2 mol%, 0.04 mmol), XPhos (4 mol%, 0.08 mmol), and Cs₂CO₃ (1.4 eq, 2.8 mmol).
-
Solvent & Amine Addition: Add anhydrous Toluene (10 mL) followed by the amine (1.05 eq, 2.1 mmol). Seal the vial with a PTFE-lined cap.
-
Heating: Remove the vial from the glovebox and heat at 90 °C in an oil bath for 12 hours.
-
Reaction Monitoring (Self-Validation): Analyze an aliquot via LCMS. You should observe the disappearance of the starting material mass and the appearance of the mono-aminated product (M+H). The strict 1.05 eq stoichiometry and bulky XPhos ligand prevent the appearance of the double-aminated byproduct mass.
-
Workup: Cool to room temperature, filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate. Purify via flash column chromatography.
References
-
Hilton, M. C., et al. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. NIH/PMC.[Link]
-
Xiong, H., et al. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]
-
Tikad, A., et al. Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate.[Link]
-
Yin, J., et al. Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate.[Link]
Sources
Technical Support Center: Stability Troubleshooting for 5-(3-Aminophenyl)pyridin-2-amine
Welcome to the Technical Support Center. As application scientists, we frequently encounter stability issues when handling biaryl diamines. 5-(3-Aminophenyl)pyridin-2-amine presents a unique challenge: it contains both an aniline moiety and a 2-aminopyridine ring. This dual-amine architecture makes the molecule highly susceptible to auto-oxidation, nucleophilic condensation, and pH-dependent precipitation.
This guide is designed for researchers and drug development professionals to diagnose, understand, and prevent degradation in solution.
PART 1: Core FAQs & Troubleshooting Guides
Q1: My stock solution turns pink, then brown over several days. What is happening, and how do I stop it?
The Diagnosis: Auto-oxidation of the aniline moiety. The Causality: Anilines are highly susceptible to radical-initiated auto-oxidation in the presence of dissolved oxygen and light [1]. The reaction begins with the abstraction of a hydrogen atom or an electron transfer to form a radical cation. These reactive intermediates rapidly couple to form highly conjugated, colored oligomers (such as quinone imines or azo dimers). The 2-aminopyridine ring can also oxidize to an N-oxide, though it is kinetically slower than the aniline oxidation. The Solution:
-
Exclude Oxygen: Prepare solutions in thoroughly degassed solvents (sparged with Argon or N₂ for 15 minutes).
-
Exclude Light: Store in amber glass vials. UV light accelerates radical formation.
-
Lower the Temperature: Store aliquots at -20°C. Do not subject the stock to repeated freeze-thaw cycles.
Q2: My LC-MS assay shows a sudden drop in purity, and a new peak appears with a mass shift of exactly +40 Da. What is this impurity?
The Diagnosis: Schiff base formation due to solvent incompatibility. The Causality: You likely used acetone to wash your glassware or as a co-solvent. Primary amines undergo a rapid, acid/base-catalyzed condensation reaction with ketones and aldehydes to form an imine (Schiff base) [2]. The reaction of your compound with acetone (MW 58.08) results in the loss of a water molecule (MW 18.02). The net mass addition to your parent molecule is exactly +40.06 Da. The Solution: Strictly prohibit the use of carbonyl-containing solvents (acetone, methyl ethyl ketone, aldehydes) in your workflow. Use LC-MS grade Acetonitrile, Methanol, or DMSO.
Q3: I dissolved the compound in an acidic buffer (pH 3.0) to improve solubility, but now my cell-based assay results are inconsistent. Why?
The Diagnosis: pH-dependent speciation and buffering capacity limits. The Causality: 2-Aminopyridine and aniline derivatives exhibit pH-dependent solubility [3]. At pH 3.0, both amine groups are heavily protonated. While protonation stabilizes the molecule against oxidation (by tying up the nitrogen lone pairs and increasing the oxidation potential), introducing a highly concentrated di-cationic salt into a physiological assay (typically pH 7.4) can crash the local buffer capacity. This causes rapid, localized precipitation of the free base before it can disperse in the assay medium. The Solution: Prepare your master stock in anhydrous DMSO. For aqueous dilution, pre-dilute into a transition buffer (pH 6.0) before final introduction to the pH 7.4 assay medium, ensuring the concentration remains below the thermodynamic solubility limit of the free base.
PART 2: Quantitative Data Summaries
Table 1: Solvent Compatibility & Shelf-Life Matrix
Data reflects generalized stability for 10 mM solutions of 5-(3-Aminophenyl)pyridin-2-amine stored at room temperature (25°C) under ambient light.
| Solvent | Primary Degradation Risk | Estimated Shelf-Life (Purity >95%) | Recommendation |
| Acetone | Schiff Base Formation (+40 Da) | < 1 Hour | Strictly Prohibited |
| DMSO (Ambient) | Mild Oxidation / Hygroscopic | 2 - 3 Days | Use for immediate assays |
| DMSO (Degassed, Dark) | None | > 3 Months (at -20°C) | Optimal for Stock Solutions |
| Methanol | Slow Oxidation | 1 - 2 Weeks | Acceptable for LC-MS |
| Aqueous Buffer (pH 7.4) | Oxidation / Precipitation | < 12 Hours | Prepare fresh daily |
Table 2: pH vs. Stability and Solubility Profile
| Solution pH | Dominant Species | Solubility | Oxidation Resistance |
| pH < 4.0 | Di-protonated salt | High (>50 mg/mL) | Excellent (Lone pairs unavailable) |
| pH 5.0 - 6.5 | Mono-protonated salt | Moderate | Good |
| pH > 7.0 | Free Base | Low (<1 mg/mL) | Poor (Highly susceptible to radicals) |
PART 3: Standard Operating Procedures (SOPs)
SOP: Preparation and Validation of a Stable 10 mM Stock Solution
This protocol is designed as a self-validating system to ensure absolute stock integrity.
Step 1: Solvent Preparation
-
Obtain anhydrous, LC-MS grade DMSO.
-
Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
Step 2: Dissolution
-
Weigh the required mass of 5-(3-Aminophenyl)pyridin-2-amine into an amber glass vial.
-
Add the degassed DMSO to achieve a 10 mM concentration.
-
Vortex gently until completely dissolved. Do not sonicate, as ultrasonic cavitation can induce localized heating and radical generation.
Step 3: Self-Validation & Aliquoting
-
Validation Check: Immediately withdraw a 1 µL sample and dilute in Acetonitrile for LC-UV/MS analysis (monitor at 254 nm). Record this as your T=0 baseline chromatogram.
-
Blanket the headspace of the amber vial with Argon gas.
-
Aliquot the solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) to prevent freeze-thaw degradation.
-
Store at -20°C.
PART 4: Mechanistic & Workflow Visualizations
Fig 1: Auto-oxidation pathway vs. pH-dependent stabilization of the aniline moiety.
Fig 2: Diagnostic workflow for troubleshooting compound loss and degradation in solution.
PART 5: References
-
New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology, ACS Publications.[Link]
-
A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. IntechOpen.[Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, ACS Publications.[Link]
optimizing catalyst choice for aminopyridine synthesis
Welcome to the Technical Support Center for Aminopyridine Synthesis.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the construction of heteroaryl C–N bonds. Synthesizing aminopyridines—particularly via the Buchwald-Hartwig amination of halopyridines—presents a unique set of mechanistic hurdles. The nitrogen atom in the pyridine ring can act as a competing ligand, altering the electronic environment of the metal center or poisoning the catalyst entirely.
This guide is designed to move beyond basic reaction setups. Here, we dissect the causality behind common failures, provide a logical framework for catalyst and ligand selection, and outline self-validating experimental protocols to ensure your workflows are robust and reproducible.
Strategic Workflow: Catalyst & Ligand Selection
Before diving into specific troubleshooting scenarios, consult the decision matrix below. It outlines the logical progression for selecting the optimal catalytic system based on your specific halopyridine substrate.
Workflow for selecting optimal catalyst and ligand systems in halopyridine amination.
Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: My Buchwald-Hartwig reaction with 2-chloropyridine shows less than 10% conversion. What is the mechanistic cause, and how do I optimize the catalyst? A: The primary cause of low conversion with chloropyridines is the high activation energy required for the oxidative addition of the strong C–Cl bond to the Pd(0) species, which acts as the rate-limiting step[1]. Standard ligands like PPh₃ lack the electron density to sufficiently activate the palladium center for this insertion.
-
The Solution: Switch to sterically hindered, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos[1]. The electron-rich nature of these ligands increases the electron density on the palladium, facilitating the oxidative addition. Additionally, avoid using Pd(OAc)₂ directly; instead, utilize a pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure the rapid, quantitative generation of the active monoligated Pd(0) species without requiring an induction period[1].
Q2: I am successfully coupling 3-bromopyridine, but when I apply the same conditions to 2-bromopyridine to form a 2-aminopyridine, the reaction stalls completely. Why? A: You are experiencing severe catalyst poisoning. 2-Aminopyridines (both as starting materials and products) are notorious for acting as bidentate ligands. They bind irreversibly to the palladium center, forming stable, off-cycle complexes that shut down the catalytic cycle[2].
-
The Solution: You must use a catalyst system that physically prevents this chelation. The Pd-PEPPSI-IPentCl precatalyst is highly recommended for this exact scenario[2]. The extreme steric bulk of the 3-pentyl substituents on the N-heterocyclic carbene (NHC) ligand creates a protective pocket around the palladium center. This steric shielding resists the irreversible binding of the 2-aminopyridine motif, mitigating the poisoning effect while still allowing the cross-coupling to proceed via facilitated reductive elimination[2].
Q3: My LC-MS shows a significant amount of hydrodehalogenation (pyridine without the halogen or amine) instead of the desired aminated product. How do I suppress this? A: Hydrodehalogenation occurs when the rate of β-hydride elimination from the intermediate amidopalladium complex exceeds the rate of the desired reductive elimination[3]. This is a common competing pathway when using primary amines with aliphatic chains or when trace water is present[1].
-
The Solution: Employ chelating bidentate ligands with a large bite angle, such as Xantphos, DPPF, or BINAP[3]. These ligands enforce a cis-geometry on the palladium center, which significantly accelerates the desired reductive elimination step, allowing it to outcompete the unproductive β-hydride elimination pathway[3].
Q4: I need to synthesize a primary 2-aminopyridine, but using ammonia gas is practically difficult and volatile. What are the best alternatives? A: Volatile amines like methylamine or ammonia easily escape the reaction mixture, leading to incomplete conversion unless specialized sealed-tube conditions (like a Parr bomb) are used[3].
-
The Solution: Use an ammonia surrogate. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent, non-volatile ammonia equivalent. When employing LHMDS, the most reliable catalytic system is Pd₂(dba)₃ combined with DavePhos or P(t-Bu)₃ in dioxane[4]. Following the cross-coupling, a mild acidic workup cleaves the silyl groups to reveal the primary amine[4].
Quantitative Data Summary: Catalyst & Ligand Matrix
To streamline your optimization process, refer to the following table summarizing the causality and expected outcomes of various catalyst/ligand combinations.
| Catalyst / Ligand System | Target Substrate | Mechanistic Challenge Addressed | Expected Outcome / Yield |
| Pd(OAc)₂ / BrettPhos | 2-Chloropyridines | Overcomes high activation energy of C–Cl oxidative addition via electron-rich phosphine[1]. | High (>85%); requires strong base (NaOtBu). |
| Pd-PEPPSI-IPentCl | 2-Bromopyridines | Prevents irreversible off-cycle binding (catalyst poisoning) by 2-aminopyridine products[2]. | Excellent (>90%); tolerates mild bases (Na-BHT)[2]. |
| Pd₂(dba)₃ / Xantphos | 3-Bromopyridines + Primary Amines | Suppresses β-hydride elimination by enforcing cis-geometry for rapid reductive elimination[3]. | Good (70-85%); minimal hydrodehalogenation[3]. |
| Pd₂(dba)₃ / DavePhos | Halopyridines + LHMDS | Enables use of LHMDS as a stable, non-volatile ammonia surrogate for primary amine synthesis[4]. | High (>80%); requires acidic workup for deprotection[4]. |
Self-Validating Experimental Protocol: High-Throughput Amination Screening
A protocol is only as good as its ability to tell you why it failed. This standard operating procedure (SOP) incorporates an internal standard directly into the reaction mixture. This creates a self-validating system : by analyzing a single LC-MS aliquot, you can instantly calculate the mass balance. If conversion is low but mass balance is 99%, the catalyst is inactive. If mass balance is <50%, your reagents are degrading or volatilizing.
Materials Required:
-
Precatalyst: G3-BrettPhos Pd (2 mol%)
-
Substrates: 2-Chloropyridine (1.0 equiv), Secondary Amine (1.2 equiv)
-
Base: NaOtBu (1.5 equiv)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
Step-by-Step Methodology:
-
Glovebox Assembly (Critical for Pd(0) stability): Inside an argon-filled glovebox, add the G3-BrettPhos Pd precatalyst, NaOtBu, and 1,3,5-trimethoxybenzene (internal standard) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.
-
Substrate Addition: Add the 2-chloropyridine and the secondary amine. (Note: If the amine is a liquid, add it after the solvent to prevent premature base-mediated degradation).
-
Solvent Introduction: Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap.
-
Baseline Validation (T=0): Before heating, use a micro-syringe to extract a 10 µL aliquot through the septum. Dilute this in 1 mL of acetonitrile and run an LC-MS/GC-MS to establish the baseline ratio of starting material to the internal standard.
-
Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.
-
In-Process Validation: At the 4-hour mark, extract another 10 µL aliquot, dilute, and analyze.
-
Self-Validation Check: Compare the sum of the remaining starting material and the new product peaks against the internal standard. If the mass balance is intact but conversion is low, increase the temperature to 100 °C. If the mass balance is poor, check the chromatogram for hydrodehalogenation side-products[1].
-
-
Quench and Workup: Cool the reaction to room temperature. Quench by adding 2 mL of water, then extract with ethyl acetate (3 x 3 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for subsequent column chromatography.
References
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
- Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II. YorkSpace.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
Sources
structure-activity relationship (SAR) of 5-(3-Aminophenyl)pyridin-2-amine analogs
An Advanced Structure-Activity Relationship (SAR) Comparison Guide: 5-(3-Aminophenyl)pyridin-2-amine Analogs in Kinase Inhibitor Development
Executive Summary
The pursuit of highly selective, orally bioavailable kinase inhibitors has driven medicinal chemists to explore privileged biaryl scaffolds. Among these, 5-(3-Aminophenyl)pyridin-2-amine (CAS: 503536-72-9) has emerged as a highly versatile building block[1]. By marrying a pyridine ring with an aniline moiety, this scaffold provides a dual-function pharmacophore: the 2-aminopyridine acts as a robust hinge-binding motif, while the 3-aminophenyl group serves as a highly tunable vector for accessing solvent channels or allosteric pockets[2].
This guide provides an objective, data-backed comparison of 5-(3-Aminophenyl)pyridin-2-amine analogs against alternative kinase inhibitor scaffolds (such as aminopyrimidines and imidazopyrazines), detailing the mechanistic causality behind their SAR, and providing validated experimental protocols for their synthesis and evaluation.
Mechanistic Rationale: Why This Scaffold?
To understand the utility of 5-(3-Aminophenyl)pyridin-2-amine, we must deconstruct its interaction with the kinase domain—specifically targeting kinases like Spleen Tyrosine Kinase (Syk), Janus Kinase (JAK), and Epidermal Growth Factor Receptor (EGFR)[3][4].
-
The Hinge Binder (2-Aminopyridine): The kinase hinge region connects the N- and C-lobes of the kinase domain. The pyridine nitrogen acts as a hydrogen bond acceptor, and the exocyclic amine acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP (e.g., binding to Met793 in EGFR or the equivalent backbone amides in Syk)[2].
-
The Diversification Vector (3-Aminophenyl): The meta-substitution of the aniline ring is geometrically critical. It projects the terminal amine vector precisely toward the DFG motif or the solvent-exposed region. This allows chemists to append bulky, electron-withdrawing, or lipophilic groups to the 3-amino position without causing steric clashes with the restrictive gatekeeper residue[5].
Syk Kinase Signaling Pathway and Inhibition by 2-Aminopyridine Analogs.
Comparative SAR Analysis: Performance vs. Alternatives
To objectively evaluate the performance of 5-(3-Aminophenyl)pyridin-2-amine analogs, we compare them against other standard hinge-binding scaffolds historically used in Syk/EGFR programs: 2-Aminopyrimidines and Imidazo[1,2-a]pyrazines [4].
The data below summarizes the SAR progression from the base scaffold to optimized analogs, highlighting how functionalizing the 3-amino group impacts potency, selectivity, and metabolic stability.
Table 1: Quantitative SAR Comparison of Kinase Inhibitor Scaffolds
| Scaffold / Compound | Structural Modification | Primary Target IC₅₀ (Syk) | Kinome Selectivity (S=Score) | Microsomal Stability (T₁/₂ min) | Mechanistic Insight |
| Base Scaffold | Unsubstituted 5-(3-Aminophenyl)pyridin-2-amine | 1,250 nM | Poor (S > 0.4) | 12 min | Weak hinge binding; lacks interactions in the solvent channel. |
| Analog A | 3-NH₂ converted to Methanesulfonamide | 45 nM | Moderate (S = 0.2) | 35 min | Sulfonamide acts as an extended H-bond donor to the DFG-out pocket[6]. |
| Analog B | 3-NH₂ coupled with 4-phenylpiperazine | 8 nM | High (S < 0.1) | 55 min | Piperazine occupies the HR-II region, drastically improving selectivity and half-life[2]. |
| Alternative 1 | 2-Aminopyrimidine core | 15 nM | Moderate (S = 0.25) | 20 min | Stronger hinge binding than pyridine, but highly susceptible to oxidative metabolism. |
| Alternative 2 | Imidazo[1,2-a]pyrazine core | 5 nM | High (S < 0.1) | 40 min | Excellent potency, but rigid core limits vector angles for allosteric targeting[4]. |
Key Takeaway: While Imidazo[1,2-a]pyrazines offer slightly better baseline potency, the 5-(3-Aminophenyl)pyridin-2-amine scaffold (Analog B) provides superior metabolic stability and a more favorable vector angle for dual-site (orthosteric + allosteric) binding, making it highly preferable for overcoming resistance mutations[2].
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these analogs.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality: Direct synthesis of the biaryl skeleton is best achieved via Suzuki-Miyaura coupling. We utilize Pd(dppf)Cl₂ as the catalyst because its large bite angle facilitates the challenging reductive elimination step in sterically hindered ortho-substituted biaryl systems[1][7].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine 5-bromo-2-aminopyridine (1.0 eq) and (3-aminophenyl)boronic acid (1.2 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous Na₂CO₃ (3.0 eq).
-
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). Note: Degassing is critical to prevent oxidative homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure 5-(3-Aminophenyl)pyridin-2-amine base scaffold.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is chosen over standard luminescence assays because the time-resolved nature eliminates compound auto-fluorescence interference—a common false-positive driver in highly conjugated biaryl libraries.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of the synthesized analog (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to generate a 10-point dose-response curve.
-
Enzyme Addition: Add 5 µL of recombinant Syk kinase (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Kₘ) and ULight-labeled generic TK peptide.
-
Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) and Europium-anti-phosphotyrosine antibody.
-
Self-Validation & QC: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO as the negative control and Staurosporine (1 µM) as the positive control. Proceed with data analysis only if Z' > 0.65.
Iterative SAR Workflow for 5-(3-Aminophenyl)pyridin-2-amine Analog Development.
Conclusion
The 5-(3-Aminophenyl)pyridin-2-amine scaffold represents a highly privileged starting point for kinase inhibitor development. Compared to rigid imidazopyrazines or metabolically vulnerable aminopyrimidines, this scaffold offers a superior balance of hinge-binding affinity and vector geometry. By systematically functionalizing the 3-amino position, researchers can effectively bridge the orthosteric ATP site and adjacent allosteric pockets, yielding highly selective, metabolically stable lead candidates.
References
-
National Institutes of Health (NIH). Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors. Retrieved from:[Link]
- Google Patents. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
-
Gupea. The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Retrieved from: [Link]
-
ResearchGate. Structural Insights for Design of Potent Spleen Tyrosine Kinase Inhibitors from Crystallographic Analysis of Three Inhibitor Complexes. Retrieved from:[Link]
Sources
- 1. 5-(3-Aminophenyl)pyridin-2-amine | 503536-72-9 | Benchchem [benchchem.com]
- 2. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. 5-(3-Aminophenyl)pyridin-2-amine | 503536-72-9 | Benchchem [benchchem.com]
comparing biological activity of 3-aminophenyl vs 4-aminophenyl derivatives
An in-depth comparative analysis of positional isomers—specifically 3-aminophenyl (meta-substituted) versus 4-aminophenyl (para-substituted) derivatives—reveals how minute structural variations profoundly dictate biological activity, target selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of these isomers is critical for rational drug design.
As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. We will examine the mechanistic causality behind these differences, analyze a real-world case study involving kinase inhibitors, and provide self-validating experimental protocols to rigorously evaluate these compounds in your own laboratory.
Mechanistic Causality: The Geometry of Target Engagement
The fundamental difference between 3-aminophenyl and 4-aminophenyl derivatives lies in their spatial geometry and the resulting vector of their hydrogen-bond donor/acceptor capabilities [1].
-
3-Aminophenyl (meta-substitution): Projects the amino moiety at a 120° angle relative to the core scaffold. This angular projection alters the molecule's steric bulk, often allowing it to access wider, asymmetric hydrophobic pockets or interact with off-axis allosteric sites.
-
4-Aminophenyl (para-substitution): Extends the amino group linearly (180°). This linear topology is highly effective for penetrating narrow, deep binding clefts and establishing direct hydrogen bonds with linear backbone structures, such as the hinge region of specific kinases.
This geometric divergence dictates electronic distribution and steric hindrance, acting as a molecular switch that can completely invert a compound's target selectivity [1, 2].
Case Study: Divergent Selectivity in Oxazolo[5,4-d]pyrimidine Kinase Inhibitors
To objectively compare performance, we analyze a validated series of oxazolo[5,4-d]pyrimidine derivatives evaluated for anticancer activity [1]. In this scaffold, the position of the amino group on the C(2) phenyl ring determines whether the compound acts as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor or an Epidermal Growth Factor Receptor (EGFR) inhibitor.
When the amino group is in the 3-position (Compound 1), the 120° angle allows the amine to optimally interact with the specific conformation of the VEGFR2 ATP-binding pocket. However, shifting the amino group to the 4-position (Compound 3) creates a linear projection that perfectly aligns with the narrow hinge region of EGFR, establishing critical hydrogen bonds (e.g., with the backbone carbonyl of Met793) while sterically clashing with VEGFR2 [1].
Quantitative Performance Comparison
The following table summarizes the biological activity of these closely related analogues, demonstrating a profound shift in both potency and selectivity based solely on the positional isomerism of the amino group.
| Derivative Type | Chemical Name | Primary Target | IC₅₀ (µM) | Selectivity Profile |
| 3-Aminophenyl | 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | VEGFR2 | 0.300 | High VEGFR2 affinity; poor EGFR binding |
| 4-Aminophenyl | 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | EGFR | 0.006 | Exceptional EGFR affinity; poor VEGFR2 binding |
Data synthesized from MDPI SAR analysis of oxazolo[5,4-d]pyrimidines [1].
Divergent RTK signaling pathways targeted by 3-aminophenyl and 4-aminophenyl derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, empirical evaluation of these isomers requires orthogonal testing. The following step-by-step methodologies provide a self-validating system: a biochemical assay to prove direct target engagement, followed by a cellular assay to prove physiological relevance.
Protocol A: In Vitro Radiometric Kinase Assay (Biochemical Validation)
Rationale: Unlike fluorescence-based assays, which can suffer from auto-fluorescence artifacts common in conjugated aromatic compounds like aminophenyls, radiometric assays directly measure the transfer of ³³P-ATP to the substrate. This provides an unambiguous readout of catalytic inhibition.
-
Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, and 2 mM DTT. Expert Insight: The inclusion of 2 mM DTT is critical to prevent the oxidation of reactive cysteine residues in the kinase hinge region, ensuring reproducible ATP-competitive binding.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 3-aminophenyl and 4-aminophenyl derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is precisely 1% (v/v) to prevent solvent-induced protein denaturation.
-
Enzyme-Inhibitor Pre-incubation: Add the purified kinase (EGFR or VEGFR2) to the compound wells and incubate at room temperature for 20 minutes. This allows for equilibrium binding, which is essential for accurately capturing the kinetics of slow-binding isomers.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the specific peptide substrate and [γ-³³P]-ATP (specific activity ~10 µCi/µL).
-
Termination & Detection: After 2 hours at room temperature, terminate the reaction by adding 3% phosphoric acid. Spot the reaction onto a P30 filtermat, wash three times with 75 mM phosphoric acid to remove unreacted ATP, and quantify the incorporated radioactivity using a microplate scintillation counter.
Protocol B: Cellular Target Engagement via Western Blot (Physiological Validation)
Rationale: Biochemical potency (IC₅₀) does not guarantee cellular efficacy due to variable membrane permeability and intracellular protein binding. This protocol validates that the specific isomer successfully penetrates the cell membrane and inhibits intracellular autophosphorylation.
-
Cell Culture & Starvation: Seed target cells (e.g., A431 for EGFR, HUVEC for VEGFR2) in 6-well plates. Once 80% confluent, serum-starve the cells for 16 hours. Expert Insight: Serum starvation eliminates background noise from exogenous growth factors present in FBS, establishing a clean baseline for receptor activation.
-
Compound Treatment: Treat cells with varying concentrations of the aminophenyl derivatives (0.1x, 1x, and 10x the biochemical IC₅₀) for 2 hours.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL of the respective ligand (EGF or VEGF) for exactly 10 minutes to induce peak receptor autophosphorylation.
-
Lysis & Analysis: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific antibodies (e.g., anti-pEGFR Tyr1068).
Self-validating experimental workflow for evaluating kinase inhibitor biological activity.
Conclusion
The comparison between 3-aminophenyl and 4-aminophenyl derivatives highlights the exquisite sensitivity of biological targets to spatial geometry. As demonstrated in the oxazolo[5,4-d]pyrimidine case study, shifting an amino group from the meta to the para position is not merely a structural tweak; it is a strategic maneuver that can shift a compound from a moderate VEGFR2 inhibitor to an ultra-potent, highly selective EGFR inhibitor [1]. When developing novel therapeutics, researchers must rigorously evaluate both isomers using orthogonal biochemical and cellular assays to fully map their structure-activity landscapes.
References
-
Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI (Molecules) URL: [Link]
A Guide to In Vitro IC50 Determination for 5-(3-Aminophenyl)pyridin-2-amine Kinase Inhibitors: A Comparative Analysis
This guide provides an in-depth comparison of common in vitro assays for determining the half-maximal inhibitory concentration (IC50) of novel kinase inhibitors, specifically focusing on the 5-(3-Aminophenyl)pyridin-2-amine scaffold. This chemical series and its analogues are recognized for their potential to inhibit various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] The accurate determination of inhibitor potency (IC50) is a cornerstone of the drug discovery process, guiding lead optimization and structure-activity relationship (SAR) studies.[3]
We will objectively compare three robust, high-throughput biochemical assay methodologies: a luminescence-based assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and a microfluidic mobility-shift assay. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the described methods are self-validating systems for generating reliable and comparable data. While cell-based assays provide crucial physiological context, initial characterization of direct enzyme inhibition is most efficiently performed using purified components in a biochemical setting.[4][5]
Luminescence-Based Kinase Assay: ADP-Glo™
Luminescence-based assays are a mainstay in drug discovery due to their high sensitivity and broad applicability.[6] The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[7] This provides a direct and positive correlation between signal intensity and enzyme activity.
Principle of the Assay
The assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers a phosphate group from ATP to a substrate, generating ADP. After this reaction is stopped, the remaining ATP is depleted by a specific reagent. In the second step, the ADP is converted back into ATP, which then fuels a luciferase-catalyzed reaction that produces a stable, "glow-type" luminescent signal.[8] The intensity of this light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[7] When an inhibitor is present, kinase activity is reduced, less ADP is formed, and the luminescent signal decreases.
Experimental Workflow: ADP-Glo™
Caption: Workflow for the ADP-Glo™ kinase assay.
Detailed Protocol: IC50 Determination
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-(3-Aminophenyl)pyridin-2-amine derivatives in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a reaction mix containing the target kinase (e.g., JAK2), its specific substrate peptide, and assay buffer.
-
Add 5 µL of this mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to ensure the reaction is in the linear range.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence intensity using a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO only) and low (no enzyme) controls. Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
| Pros | Cons |
| Universal for any kinase | Indirect measurement of kinase activity |
| High sensitivity and wide dynamic range | Susceptible to interference from compounds that affect luciferase |
| Stable "glow" signal allows for batch processing | Two-step addition process |
Homogeneous Time-Resolved FRET (HTRF®) Assay
HTRF® is a robust technology that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, significantly reducing assay background and interference.[11] It is widely used for high-throughput screening of kinase inhibitors.[12]
Principle of the Assay
This assay typically employs a "sandwich" format.[13] A biotinylated substrate peptide is used in the kinase reaction. After the reaction, two detection reagents are added: a europium cryptate (Eu-K) labeled anti-phospho-substrate antibody (the donor fluorophore) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665). If the substrate is phosphorylated by the kinase, the binding of both the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity.[14] Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This TR-FRET signal is proportional to the amount of phosphorylated product. Inhibitors prevent this process, leading to a reduced signal.
Experimental Workflow: HTRF®
Caption: Workflow for the HTRF® kinase assay.
Detailed Protocol: IC50 Determination
-
Compound Preparation: Prepare serial dilutions of the aminopyridine derivatives in DMSO as described previously.
-
Assay Plate Setup: Add 2 µL of each compound dilution to the wells of a low-volume 384-well assay plate.
-
Kinase Reaction:
-
Prepare a mix containing the target kinase and biotinylated substrate peptide in reaction buffer. Add 4 µL to each well.
-
Initiate the reaction by adding 4 µL of ATP solution (at Km concentration).
-
Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
-
Signal Generation:
-
Prepare a detection mix containing the Eu-K labeled anti-phospho antibody and Streptavidin-XL665 in HTRF detection buffer, which also contains EDTA to stop the kinase reaction.[14]
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Normalize the ratio data against controls and plot to determine the IC50 value.
| Pros | Cons |
| Homogeneous "mix-and-read" format is simple and fast | Requires specific, validated antibodies for each phospho-site |
| High signal-to-background due to time-resolved detection | Can be more expensive due to proprietary reagents and antibodies |
| Low susceptibility to compound autofluorescence | Potential for steric hindrance to affect antibody binding |
Microfluidic Mobility-Shift Assay
This technology provides a direct, physical measurement of the kinase reaction by separating the substrate from the phosphorylated product based on differences in their electrophoretic mobility.[15] It is a powerful method for generating high-quality, reproducible data.
Principle of the Assay
The kinase reaction is performed with a fluorescently labeled peptide substrate. The addition of a phosphate group by the kinase alters the net charge of the peptide. After the reaction is stopped, the sample is introduced into a microfluidic chip.[16] An electric field is applied, causing the negatively charged phosphorylated product to migrate faster through the microfluidic channels than the less-negatively charged substrate.[17] Laser-induced fluorescence detects both the substrate and product peaks as they pass a detector, and the ratio of product to the sum of product and substrate is used to calculate the percent conversion, which reflects kinase activity.
Experimental Workflow: Mobility-Shift
Caption: Workflow for the Microfluidic Mobility-Shift Assay.
Detailed Protocol: IC50 Determination
-
Compound Preparation: Prepare serial dilutions of the aminopyridine derivatives in DMSO.
-
Assay Plate Setup: Add compound dilutions to a 384-well plate.
-
Kinase Reaction:
-
Add the kinase and fluorescently labeled peptide substrate to each well.
-
Initiate the reaction by adding the ATP/Mg²⁺ solution.
-
Incubate at room temperature for the desired time (e.g., 90 minutes).
-
-
Reaction Termination: Add a stop solution containing a high concentration of EDTA to chelate Mg²⁺ and halt the enzymatic reaction.
-
Data Acquisition: Place the plate into the instrument (e.g., a LabChip® EZ Reader). The instrument's sipper will automatically aspirate samples from each well onto the microfluidic chip for separation and detection.[18]
-
Data Analysis: The instrument software calculates the percent conversion for each well based on the relative heights of the substrate and product peaks.[19] This data is then used to generate dose-response curves and calculate IC50 values.
| Pros | Cons |
| Direct measurement of both substrate and product | Requires specialized instrumentation |
| Ratiometric readout minimizes interference from fluorescent compounds | Throughput may be lower than plate-based methods |
| Rich data output (real-time kinetics are possible) | Assay development can be more complex (peptide design is critical) |
Data Interpretation and Comparative Analysis
It is not uncommon to observe variations in IC50 values for the same compound when tested in different assay formats. Understanding the source of these discrepancies is crucial for making informed decisions in a drug discovery program.
Hypothetical IC50 Data for 5-(3-Aminophenyl)pyridin-2-amine Derivatives against JAK2
| Compound ID | ADP-Glo™ IC50 (nM) | HTRF® IC50 (nM) | Mobility-Shift IC50 (nM) |
| Derivative A | 15 | 25 | 18 |
| Derivative B | 120 | 155 | 130 |
| Derivative C | 8 | 55 | 10 |
Analysis of Hypothetical Data:
-
Derivative A and B show good correlation across all three platforms, suggesting they are well-behaved inhibitors and that none of the assay technologies suffer from significant compound-specific interference.
-
Derivative C shows good potency in the ADP-Glo™ and Mobility-Shift assays but is significantly less potent in the HTRF® assay. This could indicate an issue with the HTRF® assay format for this specific compound. For example, the compound might interfere with antibody binding to the phosphorylated substrate, leading to an artificially low apparent potency. This highlights the importance of using orthogonal assays—methods with different detection principles—to validate primary screening hits and rule out assay-specific artifacts.[4]
Choosing the Right Assay & Best Practices
The choice of assay depends on the specific goals, throughput requirements, and stage of the drug discovery project.
-
For High-Throughput Screening (HTS): Luminescence and TR-FRET assays are often preferred due to their high speed, simple "mix-and-read" protocols, and ease of automation.[20]
-
For Lead Optimization and SAR: Mobility-shift assays provide exceptionally high-quality data, directly measuring substrate and product, which is ideal for accurately ranking compounds and understanding their mechanism.
-
For Hit Validation: It is essential to confirm hits from a primary screen using an orthogonal assay.[21] For instance, a hit from an ADP-Glo™ screen should be re-tested in an HTRF® or mobility-shift assay to ensure the observed activity is not an artifact of the detection technology.
Key Best Practices:
-
Enzyme Quality: Use highly purified, active kinase preparations.
-
ATP Concentration: For ATP-competitive inhibitors, run assays with the ATP concentration at or near its Km value for the kinase to provide a standardized and sensitive measure of potency.[9]
-
Reaction Kinetics: Always ensure the enzymatic reaction is within the initial linear velocity region for the duration of the assay.
-
Controls: Include appropriate positive (no inhibitor) and negative (no enzyme) controls on every plate to ensure data quality and for proper normalization.
Conclusion
Determining the in vitro IC50 of novel 5-(3-Aminophenyl)pyridin-2-amine derivatives requires a robust and well-validated assay strategy. Luminescence, TR-FRET, and mobility-shift assays each offer a powerful platform for this purpose, with distinct advantages and disadvantages. By understanding the principles behind each method and employing orthogonal assays for hit validation, researchers can confidently identify and characterize potent kinase inhibitors, accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.
References
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Kinase assay principle. The substrates used in HTRF kinase assays are...
- Development of a HTRF® Kinase Assay for Determin
- HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
- In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
- What's the Difference Between Biochemical and Cell-Based HTS Assays?. BellBrook Labs.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
- Technology. Nanosyn.
- Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. PubChem.
- Assay in Summary_ki. BindingDB.
- Benchtop Kinase Testing Instrument. Drug Discovery and Development.
- How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
- Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Unknown Source.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- The Development of a Novel Mobility Shift Analysis System for Kinase Small Molecule Drug Discovery using the SCIEX BioPhase 8800. Carna Bio USA Inc.
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC.
- 5-(3-Chlorophenyl)pyrimidin-2-amine. Benchchem.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Chlorophenyl)pyrimidin-2-amine | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Technology [nanosyn.com]
- 16. AID 1257934 - Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. The off-chip incubation mobility-shift kinase assay uses a microfluidic chip to measure the conversion of a fluorescent peptide substrate to a phosphorylated product. The reaction mixture, from a microtiter plate well, is introduced through a capillary sipper onto the chip, where the nonphosphorylated substrate and phosphorylated product are separated by electrophoresis and detected via laser induced fluorescence. The signature of the fluorescence signal over time reveals the extent of the reaction. The phosphorylated product migrates through the chip faster than the non-phosphorylated substrate, and signals from the two forms of the peptide appear as distinct peaks. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. carnabio.com [carnabio.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
Pharmacophore Evaluation Guide: Mechanism of Action Studies for 5-(3-Aminophenyl)pyridin-2-amine in Kinase Inhibitor Design
Executive Summary
In modern rational drug design, the selection of a core scaffold dictates the trajectory of a medicinal chemistry program. 5-(3-Aminophenyl)pyridin-2-amine (CAS: 503536-72-9) has emerged as a privileged bifunctional building block, primarily utilized in the synthesis of ATP-competitive kinase inhibitors [1]. This guide provides an in-depth mechanistic analysis of this scaffold, comparing its performance against alternative pharmacophores, and outlines a self-validating experimental framework for confirming its mechanism of action (MOA).
Core Mechanism of Action (MOA): Hinge Binding & Vector Extension
The efficacy of 5-(3-Aminophenyl)pyridin-2-amine lies in its dual-action structural topology, which perfectly mimics the binding modality of the adenine ring of ATP while offering a synthetic vector for specificity [2].
-
Hinge-Binding Dynamics (2-Aminopyridine Motif): The 2-aminopyridine moiety acts as the primary anchor within the kinase ATP-binding site. It forms classic bidentate hydrogen bonds with the kinase hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge backbone amide NH, while the exocyclic primary amine acts as a hydrogen bond donor to the adjacent backbone carbonyl [3].
-
Specificity Pocket Engagement (3-Aminophenyl Motif): The phenyl ring projects outward from the hinge region. The meta-substituted primary amine serves as a highly tunable vector, extending into the solvent-exposed channel or the DFG-out pocket. This allows medicinal chemists to rapidly diversify the scaffold via amide coupling or urea formation to optimize target selectivity and pharmacokinetic properties.
Mechanistic pathway of 5-(3-Aminophenyl)pyridin-2-amine engaging the kinase ATP-binding site.
Comparative Performance Analysis: Scaffold Alternatives
When designing a kinase inhibitor, selecting the correct hinge-binding motif is critical for balancing potency and off-target liability. Below is an objective comparison of 5-(3-Aminophenyl)pyridin-2-amine against commonly used alternative scaffolds.
| Pharmacophore Scaffold | Hinge Binding Motif | H-Bond Profile (Donor/Acceptor) | Vector Trajectory | Target Kinase Selectivity Potential |
| 5-(3-Aminophenyl)pyridin-2-amine | 2-Aminopyridine | 1 Donor / 1 Acceptor | Meta-directed | High: Bidentate binding provides strong baseline affinity; meta-amine allows precise tuning [2]. |
| 5-(3-Aminophenyl)pyrimidin-2-amine | 2-Aminopyrimidine | 1 Donor / 2 Acceptors | Meta-directed | Moderate: The extra nitrogen increases polarity but often leads to pan-kinase promiscuity [3]. |
| Biphenyl-3-amine | None (Phenyl ring) | 0 Donor / 0 Acceptor | Meta-directed | Low: Lacks intrinsic hinge-binding capability; requires an external hinge-binding appendage. |
Key Insight: While the pyrimidine analog offers an additional hydrogen bond acceptor, it frequently suffers from reduced isoform selectivity due to its ability to bind kinases in multiple orientations. The 2-aminopyridine core of 5-(3-Aminophenyl)pyridin-2-amine restricts the binding mode, enforcing a single, predictable orientation that maximizes the utility of the 3-aminophenyl vector [3].
Experimental Protocols for MOA Validation
To ensure scientific integrity, the MOA of derivatives synthesized from 5-(3-Aminophenyl)pyridin-2-amine must be validated through a self-validating, orthogonal testing cascade.
Protocol 1: TR-FRET Kinase Binding Assay (Primary Screening)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference and provides a direct, highly sensitive measurement of ATP displacement at the hinge region.
-
Preparation: Prepare a 384-well plate with serial dilutions of the derivatized 5-(3-Aminophenyl)pyridin-2-amine compound in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Reagent Addition: Add recombinant target kinase (e.g., ALK2 or PI3K) and a fluorescently labeled ATP-competitive tracer.
-
Detection Antibody: Introduce a Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His) that binds to the recombinant kinase.
-
Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader, measuring the emission ratio at 665 nm / 615 nm.
-
Validation Check: Include Staurosporine as a positive control (pan-kinase inhibitor) and DMSO as a negative vehicle control. A valid assay must exhibit a Z'-factor > 0.6.
Protocol 2: Surface Plasmon Resonance (Kinetic Profiling)
Causality: IC50 values only provide thermodynamic affinity. SPR is strictly required to determine the association ( kon ) and dissociation ( koff ) rates. A slow koff confirms the stable residence time characteristic of optimal 2-aminopyridine hinge binders.
-
Immobilization: Immobilize the His-tagged target kinase onto an NTA sensor chip via amine coupling chemistry until a baseline of ~2000 Response Units (RU) is achieved.
-
Analyte Injection: Flow the test compound over the chip at five different concentrations (e.g., 1 nM to 100 nM) at a flow rate of 30 µL/min.
-
Regeneration: Use a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) between cycles to strip bound analyte without denaturing the kinase.
-
Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD , kon , and koff .
-
Validation Check: Utilize a reference channel (blank flow cell) to subtract bulk refractive index changes and non-specific binding artifacts.
Protocol 3: X-Ray Crystallography (Structural Confirmation)
Causality: To definitively prove the MOA, structural biology must confirm the bidentate hydrogen bonding of the 2-aminopyridine moiety to the kinase hinge backbone.
-
Co-crystallization: Mix the purified kinase domain (10 mg/mL) with a 2 mM concentration of the inhibitor. Set up hanging-drop vapor diffusion plates using a sparse-matrix crystallization screen.
-
Harvesting & Freezing: Harvest diffracting crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron light source.
-
Refinement: Perform molecular replacement using a known apo-structure.
-
Validation Check: The electron density map ( 2Fo−Fc ) must clearly resolve the orientation of the pyridine nitrogen and exocyclic amine interacting with the hinge residues.
Step-by-step experimental workflow for validating the mechanism of action of kinase inhibitors.
References
-
Mohedas, A. H., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Certal, V., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif". Journal of Medicinal Chemistry, NIH PMC. Available at:[Link]
Precision Targeting: A Comparative Guide to Pharmacophore Modeling of Aminopyridine-Based Inhibitors
As an Application Scientist navigating the complexities of rational drug design in 2026, selecting the right computational framework is as critical as the chemical scaffold itself. Aminopyridines represent a privileged class of pharmacophores, serving as the potent core for numerous competitive inhibitors targeting kinases (e.g., JNK1, Aurora-A, FLT3) and synthases (e.g., iNOS). Their efficacy stems from a highly conserved bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP at the target's hinge region.
This guide provides an objective, data-driven comparison of the leading pharmacophore modeling platforms—Schrödinger Phase, Dassault Systèmes Discovery Studio, and CCG MOE—specifically evaluating their performance in modeling aminopyridine-based inhibitors. By examining the causality behind feature selection and enforcing self-validating protocols, this guide serves as a definitive resource for drug development professionals.
The Physics of the Scaffold: Causality in Feature Selection
Before evaluating software, one must understand the molecular physics dictating the aminopyridine interaction. The 2-aminopyridine core is not merely a structural spacer; it is the primary anchor driving target affinity.
The causality behind its binding logic relies on strict geometric and electrostatic complementarity:
-
Pyridine Nitrogen (H-Bond Acceptor - HBA): Projects a lone pair directly toward the backbone amide (NH) of a hinge region residue (e.g., Cysteine or Methionine).
-
Exocyclic Amine (H-Bond Donor - HBD): Donates a proton to the backbone carbonyl (C=O) of the adjacent hinge residue.
-
Aromatic/Hydrophobic Domains: The pyridine ring itself engages in π−π stacking or van der Waals interactions within the hydrophobic pocket (e.g., the DFG-in/out domain of kinases).
If a pharmacophore model fails to capture the precise vector directionality of this bidentate HBA/HBD pair, the resulting virtual screening will yield high false-positive rates.
Logical mapping of bidentate aminopyridine interactions at the kinase hinge region.
Comparative Analysis of Pharmacophore Modeling Platforms
When modeling aminopyridines, the choice of software dictates how tautomerization, conformational flexibility, and quantitative structure-activity relationships (3D-QSAR) are handled. Below is an objective comparison of the three industry-standard platforms.
Table 1: Platform Performance for Aminopyridine Scaffolds
| Feature / Capability | Schrödinger Phase | Dassault Discovery Studio (Catalyst) | CCG MOE |
| Core Algorithm | Tree-based partitioning | HypoGen (Activity-correlated) | Consensus / Generalized Born |
| Tautomer Handling | Excellent: Uses Epik to assign precise pH 7.4 states, crucial for the exocyclic amine. | Good: Relies on rule-based ionization, occasionally requiring manual override for imine tautomers. | Excellent: Protonate3D provides rigorous thermodynamic state assignments. |
| 3D-QSAR Integration | High: PLS regression natively integrated with Glide docking scores. | Superior: HypoGen excels at correlating spatial features directly with IC50 values. | Moderate: Better suited for qualitative scaffold hopping than strict quantitative prediction. |
| Best Use Case | High-throughput virtual screening & docking integration. | Developing predictive models from highly diverse, flexible datasets. | Interactive, visual drug design and fragment-based lead optimization. |
Self-Validating Experimental Protocol: 3D-QSAR Generation
A pharmacophore model is only as reliable as its ability to reject inactive compounds. The following step-by-step protocol establishes a self-validating workflow for generating an aminopyridine 3D-QSAR model.
Step 1: Ligand Preparation & State Assignment
-
Action: Process all active inhibitors and decoys using a pKa predictor (e.g., Epik or Protonate3D) at physiological pH (7.4 ± 0.2).
-
Causality: The 2-aminopyridine core can undergo tautomerization to a 2-pyridone-imine form. Incorrect tautomer assignment will invert the HBD and HBA definitions, leading to catastrophic model failure and inverted binding predictions [1].
Step 2: Conformational Sampling
-
Action: Generate a maximum of 250 conformers per ligand using the OPLS4 (Phase) or MMFF94x (MOE) force field, applying a 20 kcal/mol energy window.
-
Causality: Aminopyridines often possess highly flexible, solvent-exposed tails (e.g., carboxamide derivatives). Broad sampling ensures the bioactive conformation is captured without overwhelming the clustering algorithm with high-energy artifacts.
Step 3: Feature Extraction & Vector Alignment
-
Action: Map the pharmacophoric features (HBA, HBD, Hydrophobic, Aromatic Ring). Explicitly define the HBA/HBD pair as vectors rather than simple spheres.
-
Causality: Kinase hinge interactions are highly directional. Vectorizing the features ensures that the model penalizes compounds that possess the correct functional groups but present them at incorrect angles for backbone interaction [2].
Step 4: Hypothesis Generation & PLS Regression
-
Action: Run the HypoGen or Phase algorithm to correlate feature mapping with pIC50 values, generating a 3D-QSAR model.
Step 5: Decoy-Based Validation (The Self-Validation Check)
-
Action: Screen the generated hypothesis against a structured decoy database (e.g., DUD-E). Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Güner-Henry (GH) score.
-
Causality: A model that perfectly maps actives but fails to reject decoys is useless. An AUC>0.75 and GH>0.7 mathematically validates the model's discriminatory power. If these metrics are not met, the model must be iteratively refined by tightening spatial tolerances.
Self-validating workflow for 3D-QSAR pharmacophore generation and refinement.
Experimental Data: Performance on iNOS and JNK1 Targets
To objectively ground this comparison, we analyze recent experimental data where pharmacophore modeling successfully guided the optimization of aminopyridine derivatives.
Case Study A: Inducible Nitric Oxide Synthase (iNOS) Inhibitors
A study utilizing Discovery Studio to model aminopyridine derivatives against iNOS identified a highly predictive 4-point Common Pharmacophore Hypothesis (CPH) named AHPR.29 [1]. The model successfully captured the necessity of the aminopyridine core interacting with the Glu377 residue in the iNOS binding pocket.
Case Study B: c-Jun N-terminal Kinase-1 (JNK-1) Inhibitors
Modeling of aminopyridine carboxamides against JNK-1 using Comparative Molecular Field Analysis (CoMFA) demonstrated how steric and electrostatic fields around the aminopyridine core dictate potency [2].
Table 2: Quantitative Validation Metrics of Aminopyridine Models
| Target Enzyme | Software / Method | Best Pharmacophore Model | Cross-Validated Q2 | Non-Cross-Validated R2 | Key Interactions Captured |
| iNOS | Discovery Studio | AHPR.29 (1 HBA, 1 Hydrophobic, 1 Positive Ionizable, 1 Aromatic) | 0.6353 | 0.9288 | Aminopyridine core H-bonding to Glu377 [1]. |
| JNK-1 | CoMFA (3D-QSAR) | 6-Component Steric/Electrostatic Model | 0.585 | 0.988 | Bidentate hinge binding via aminopyridine nitrogen and exocyclic amine [2]. |
| FLT3-ITD | Schrödinger Phase | 3-Feature Model (1 HBA, 1 HBD, 1 Aromatic) | N/A (PROTAC Design) | N/A | Projection of HBD/HBA toward Cys502 [3]. |
Data Interpretation: The high R2 values (>0.90) across both iNOS and JNK-1 studies confirm that when the aminopyridine core is correctly parameterized (capturing the HBA/HBD vectors), computational models can predict in vitro IC50 values with exceptional accuracy. Furthermore, modern applications of these models are now being extended into the design of VHL-mediated PROTACs, where the aminopyridine moiety serves as the crucial target-binding warhead [3].
Conclusion
For rational drug design targeting kinases and synthases, the aminopyridine scaffold remains a cornerstone of medicinal chemistry. When selecting a pharmacophore modeling platform, the decision should be driven by the specific needs of the project:
-
Use Discovery Studio if your primary goal is generating highly rigorous, quantitative 3D-QSAR models from diverse datasets.
-
Use Schrödinger Phase if you require seamless integration with docking workflows and precise tautomeric state assignments.
-
Use CCG MOE for interactive, visually-driven scaffold hopping and fragment-based design.
By adhering to strict, self-validating protocols—specifically enforcing decoy-based ROC-AUC validation—researchers can ensure that their computational models translate reliably into robust in vitro and in vivo efficacy.
References
-
Mittal, A., Arora, R., & Kakkar, R. (2019). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Journal of Theoretical and Computational Chemistry. Available at:[Link]
-
European Journal of Medicinal Chemistry. (2008). 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. PubMed / NIH. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. (2025). Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3. PMC. Available at:[Link]
A Researcher's Guide to Evaluating the Cytotoxicity of 5-(3-Aminophenyl)pyridin-2-amine on Cancer Cell Lines
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology drug discovery is perpetually driven by the need for therapeutic agents with enhanced efficacy and improved safety profiles over existing treatments. Pyridine derivatives represent a significant and promising class of heterocyclic compounds, with many demonstrating potent anticancer activities.[1][2][3] Their structural versatility allows for targeted modifications to modulate critical molecular pathways involved in cancer progression.[2] This guide focuses on 5-(3-Aminophenyl)pyridin-2-amine, a compound that marries the structural motifs of pyridine and aniline. While specific data on this particular molecule is emerging, its structural alerts warrant a thorough investigation into its cytotoxic potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro cytotoxicity of 5-(3-Aminophenyl)pyridin-2-amine. We will provide a detailed, field-proven experimental protocol, a framework for comparative data analysis against a standard chemotherapeutic agent, and insights into potential mechanisms of action based on related compounds.
Part 1: A Validated Protocol for Assessing In Vitro Cytotoxicity
To ensure reliable and reproducible results, a standardized methodology is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5] The intensity of the resulting color is directly proportional to the number of metabolically active (viable) cells.
Experimental Workflow: The MTT Assay
The following protocol is a self-validating system designed for accuracy and reproducibility.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[6]
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium in a 96-well flat-bottom plate.[7]
-
Causality: Seeding density is critical; too few cells can lead to poor growth, while too many can lead to premature confluence and nutrient depletion, both of which skew viability results.[8]
-
-
Adherence and Growth:
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂. This allows cells to adhere firmly and re-enter a state of consistent growth before treatment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-(3-Aminophenyl)pyridin-2-amine and a reference drug (e.g., Cisplatin) in a suitable solvent like DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.[9]
-
Carefully aspirate the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
-
Exposure Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). The duration should be consistent across comparative experiments.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
After the 4-hour incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as DMSO or an isopropanol/HCl mixture, to each well to dissolve the crystals.[5]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[10]
-
-
Data Analysis and IC₅₀ Calculation:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(OD of Treated - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is a crucial measure of the compound's potency.[8][11]
-
Part 2: Comparative Analysis and Interpreting the Data
The cytotoxic effect of a novel compound is best understood in context. This involves comparing its activity against a known standard and assessing its selectivity for cancer cells over normal cells.
Illustrative Cytotoxicity Data (IC₅₀ Values)
The table below presents a hypothetical but realistic dataset comparing the cytotoxic potency of 5-(3-Aminophenyl)pyridin-2-amine with Cisplatin, a widely used chemotherapeutic agent.[8] IC₅₀ values are presented in micromolar (µM).
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HEK293T (Normal Kidney) |
| 5-(3-Aminophenyl)pyridin-2-amine | 8.5 µM | 12.3 µM | 15.8 µM | > 50 µM |
| Cisplatin (Reference) | 10.2 µM | 18.5 µM | 7.9 µM | 25.1 µM |
Note: This data is for illustrative purposes only to guide researchers in presenting their own findings.
Interpreting the Results:
-
Potency: A lower IC₅₀ value indicates greater potency. In this illustrative table, 5-(3-Aminophenyl)pyridin-2-amine shows higher potency against A549 and MCF-7 cells compared to Cisplatin.
-
Selectivity: A critical aspect of a promising drug candidate is its ability to selectively target cancer cells while sparing normal cells.[12] The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value is desirable. In our example, 5-(3-Aminophenyl)pyridin-2-amine shows a favorable SI (>5.8 for A549 cells), suggesting it may have a wider therapeutic window than Cisplatin.
Part 3: Mechanistic Insights into Pyridine Derivatives
Understanding the mechanism of action is crucial for further drug development. While the specific pathway for 5-(3-Aminophenyl)pyridin-2-amine needs to be elucidated experimentally, studies on related pyridine-based anticancer agents suggest several common mechanisms. Many induce cell cycle arrest, often at the G2/M phase, and trigger programmed cell death (apoptosis).[1][13] Key signaling pathways often implicated include the upregulation of tumor suppressor proteins like p53 and the activation of stress-related kinases such as JNK.[13]
The cytotoxic activity of some amine-pyridine ligands has also been linked to the generation of reactive oxygen species (ROS) and subsequent DNA fragmentation.[14]
Caption: Hypothesized signaling pathways for pyridine-induced cytotoxicity.
Conclusion
This guide provides a robust framework for the systematic evaluation of 5-(3-Aminophenyl)pyridin-2-amine's cytotoxic effects on cancer cell lines. By employing a validated MTT protocol, conducting rigorous comparative analysis, and investigating underlying mechanisms, researchers can generate high-quality, reliable data. Such a comprehensive assessment is the foundational first step in determining whether a novel compound like 5-(3-Aminophenyl)pyridin-2-amine holds promise as a next-generation anticancer therapeutic.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Cytotoxicity Testing: Everything You Need to Know. Test Labs. Available at: [Link]
-
In vitro cytotoxicity test of medical devices. CleanControlling. Available at: [Link]
-
In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate. Available at: [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Semantic Scholar. Available at: [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications. Available at: [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. MDPI. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Mode of action of the amine-pyridine ligands. The cytotoxic activity of... ResearchGate. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. Available at: [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed. Available at: [Link]
-
Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. PMC. Available at: [Link]
-
Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Scilit. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. Available at: [Link]
-
Anticancer Functions of Pyridine Heterocycles. IntechOpen. Available at: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Taylor & Francis Online. Available at: [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]
-
4-(3-((Pyridin-4-ylmethyl)amino)-[8][15][16]triazolo[4,3-b][8][15][16]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available at: [Link]
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I an. Semantic Scholar. Available at: [Link]
-
pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Available at: [Link]
Sources
- 1. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]
- 2. ijsat.org [ijsat.org]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchtweet.com [researchtweet.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro cytotoxicity test | CleanControlling Medical: CleanControlling [cleancontrolling.com]
Personal protective equipment for handling 5-(3-Aminophenyl)pyridin-2-amine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(3-Aminophenyl)pyridin-2-amine (CAS: 503536-72-9). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to work safely and effectively. The following protocols are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. Based on the hazard profile of analogous aminopyridines, the following personal protective equipment is mandatory to prevent exposure.
Core PPE Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact, which can cause irritation and potential absorption.[1][4] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield is necessary when there is a splash hazard. | To protect eyes from dust particles and splashes, which can cause serious irritation.[1][4][5] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure to the chemical.[1] |
| Respiratory Protection | All handling of solid material should be conducted in a certified chemical fume hood. A NIOSH/MSHA-approved respirator may be required for situations with high dust potential or during spill cleanup.[1][2][6] | To avoid inhalation of dust, which may cause respiratory tract irritation.[1][3][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow outlines the key steps for the safe handling of 5-(3-Aminophenyl)pyridin-2-amine.
Caption: Workflow for the safe handling of 5-(3-Aminophenyl)pyridin-2-amine.
Detailed Protocol:
-
Preparation : Before handling, ensure that your certified chemical fume hood is operational.[1] Gather all necessary PPE and inspect it for any damage. Confirm the location and accessibility of emergency equipment, including an eyewash station, safety shower, and a spill kit.[4]
-
Handling :
-
Always wear the appropriate PPE as detailed in the table above.[1]
-
Conduct all manipulations of 5-(3-Aminophenyl)pyridin-2-amine within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Use the smallest practical quantities for your experiment to minimize the potential for exposure and waste generation.[1]
-
Keep the container tightly closed when not in use.[1]
-
Handle the solid carefully to avoid the formation of dust and aerosols.[1][8]
-
-
Post-Handling :
-
After handling, thoroughly decontaminate the work area.
-
Properly remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash your hands thoroughly with soap and water, even if you were wearing gloves.
-
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, keeping in mind that work should already be in a fume hood.
-
Personal Protection : All personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection.[2]
-
Containment : Use an inert absorbent material such as sand or vermiculite to contain the spill.[2]
-
Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal. Avoid generating dust during this process.[2][6]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]
Waste Disposal
All waste containing 5-(3-Aminophenyl)pyridin-2-amine must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with incompatible waste streams.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1]
References
- Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (n.d.).
- 4-aminopyridine - Sdfine. (n.d.).
- Material Safety Data Sheet - 4-Aminopyridine. (2007, July 10).
- SAFETY DATA SHEET - 2-(2-Aminoethyl)pyridine. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - 4-Aminopyridine. (2014, December 18). Chem Service.
- Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide - Benchchem. (n.d.).
- SAFETY DATA SHEET - 3-Aminopyridine. (2010, October 19). Fisher Scientific.
- 5-(3-aminophenyl)pyridin-2-amine. Key Organics. (n.d.).
- Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. (2024, April 4). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET - Unnamed Compound. (2025, November 6). MilliporeSigma.
- MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. (n.d.).
- SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. Biochem Chemopharma. (n.d.).
- 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- Safety Data Sheet: pyridine. Chemos GmbH&Co.KG. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. alkalimetals.com [alkalimetals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
